molecular formula C6H4BrNO3 B027434 2-Bromo-3-nitrophenol CAS No. 101935-40-4

2-Bromo-3-nitrophenol

Cat. No.: B027434
CAS No.: 101935-40-4
M. Wt: 218 g/mol
InChI Key: HRVRWIBVVHOHNN-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVRWIBVVHOHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429111
Record name 2-bromo-3-nitrophenol
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101935-40-4
Record name 2-bromo-3-nitrophenol
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Record name 2-Bromo-3-nitrophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-nitrophenol (CAS No. 101935-40-4), a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and purification protocols, designed for professionals in research and drug development.

Core Properties and Data

This compound is a valuable building block in organic synthesis, particularly for introducing a substituted phenyl group into larger molecules. Its properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101935-40-4[1][2][]
Molecular Formula C₆H₄BrNO₃[2][4][5]
Molecular Weight 218.01 g/mol []
Appearance Yellow powder / Orange-brown solid[][4]
Melting Point 112-114 °C[]
Boiling Point 247.7 °C at 760 mmHg[]
Density 1.881 g/cm³[]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃/TMS)δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H)[4]
¹³C NMR (75 MHz, CDCl₃/TMS)δ 153.7, 128.7, 119.8, 117.5, 102.9[4]
Mass Spectrum (MS) m/z: 217.8 (MH⁺)[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from 2-Amino-3-nitrophenol [1][4]

This protocol is based on a Sandmeyer-type reaction, where an amino group is converted to a bromide via a diazonium salt intermediate.

Materials:

  • 2-Amino-3-nitrophenol (5 g, 32.4 mmol)

  • Water (29.5 mL + 20 mL + 29.5 mL)

  • 1,4-Dioxane (14.7 mL)

  • Hydrobromic acid (48%, 16.7 mL + 16.7 mL)

  • Sodium nitrite (2.23 g, 32.3 mmol)

  • Cuprous bromide (I) (5.34 g, 37.2 mmol)

  • Ether (3 x 150 mL)

  • Brine (1 x 150 mL)

  • Sodium sulfate (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ultrapure silica gel (230-400 mesh)

Procedure:

  • Dissolution: Dissolve 2-amino-3-nitrophenol in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL) in a suitable reaction vessel.

  • Acidification: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

  • Diazotization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of sodium nitrite (2.23 g) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture for another 15 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate vessel, prepare a stirred mixture of cuprous bromide (I) (5.34 g) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL), pre-cooled to 0 °C. Add the diazonium salt solution dropwise to this mixture.

  • Reaction Progression: Stir the resulting mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes.

  • Work-up: Cool the reaction to room temperature and stir overnight. Transfer the mixture to a separatory funnel and extract with ether (3 x 150 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer to yield the crude product as a reddish-brown oil.

Purification by Fast Column Chromatography [1][4]

Procedure:

  • Column Preparation: Prepare a column with ultrapure silica gel using dichloromethane as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with dichloromethane.

  • Collection: Collect the fractions containing the desired product.

  • Evaporation: Concentrate the purified fractions to obtain pure this compound as an orange-brown solid. The reported yield is 45%.

Purity Analysis

The homogeneity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A reported method shows 97% homogeneity at 220 nm using a TFA system.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 2-Amino-3-nitrophenol C Diazotization (0 °C) A->C B HBr, NaNO₂ B->C D Sandmeyer Reaction (CuBr, 0-60 °C) C->D E Extraction (Ether) D->E F Column Chromatography (Silica, CH₂Cl₂) E->F G This compound (Final Product) F->G

Caption: Synthesis workflow for this compound.

Purification_Analysis_Workflow A Crude Product (Reddish-brown oil) B Fast Column Chromatography (Silica gel, CH₂Cl₂) A->B C Pure Product (Orange-brown solid) B->C D Purity Analysis C->D E HPLC (97% Purity) D->E Quantitative F Spectroscopic Confirmation D->F Qualitative G ¹H NMR, ¹³C NMR, MS F->G

Caption: Purification and analysis workflow.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups—hydroxyl, bromo, and nitro—offer multiple reaction sites for derivatization. While direct applications in drug development are not extensively documented for this specific isomer, structurally related bromo-nitrophenols are crucial precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-bromo-6-nitrophenol is a known intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist.[6] The reactivity of the bromo group in cross-coupling reactions and the potential for the nitro group to be reduced to an amine make these scaffolds highly valuable in medicinal chemistry for creating libraries of novel compounds.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[5] It causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[5] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-nitrophenol from 2-amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-nitrophenol from 2-amino-3-nitrophenol. The described methodology is based on the Sandmeyer reaction, a well-established and versatile method for the conversion of aromatic amines into aryl halides.[1][2] This process involves two key steps: the diazotization of the primary aromatic amine followed by the copper(I) bromide-catalyzed displacement of the diazonium group.[3][4]

Reaction Principle

The synthesis of this compound from 2-amino-3-nitrophenol is a classic example of the Sandmeyer reaction. The first step is the diazotization of 2-amino-3-nitrophenol, where the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt.[5] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[6]

In the second step, the diazonium salt is treated with a solution of cuprous bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, leading to the formation of this compound and the evolution of nitrogen gas.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-amino-3-nitrophenol.

ParameterValueReference
Starting Material2-amino-3-nitrophenol[7]
Final ProductThis compound[7]
Yield45%[7]
Purity (HPLC)97%[7]
Molecular Weight of Starting Material154.12 g/mol
Molecular Weight of Final Product218.01 g/mol [8]
Mass Spectrum (MS) m/z217.8 (MH+)[7]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • 2-amino-3-nitrophenol (5 g, 32.4 mmol)[7]

  • Hydrobromic acid (48%, 33.4 mL, 294 mmol)[7]

  • 1,4-Dioxane (14.7 mL)[7]

  • Sodium nitrite (2.23 g, 32.3 mmol)[7]

  • Cuprous bromide (I) (5.34 g, 37.2 mmol)[7]

  • Deionized water

  • Ether

  • Brine

  • Sodium sulfate (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ultrapure silica gel (230-400 mesh)

Procedure:

Part 1: Diazotization

  • In a suitable reaction vessel, dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[7]

  • Heat the mixture to reflux.

  • Slowly add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over a period of 20 minutes.[7]

  • Continue refluxing for an additional 15 minutes after the addition is complete.[7]

  • Cool the reaction mixture to 0 °C using an ice bath.[7]

  • Prepare a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL).[7]

  • Add the sodium nitrite solution to the cooled reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.[7]

  • Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.[7]

Part 2: Sandmeyer Reaction and Work-up

  • In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol).[7]

  • Transfer the cold diazonium salt solution to a pre-cooled jacketed dropping funnel (0 °C).

  • Add the diazonium salt solution dropwise to the stirred cuprous bromide mixture.

  • Stir the reaction mixture at 0 °C for 15 minutes.[7]

  • Warm the mixture to 60 °C and continue stirring for another 15 minutes.[7]

  • Cool the reaction to room temperature and stir overnight.[7]

  • Transfer the mixture to a separatory funnel and extract the product with ether (3 x 150 mL).[7]

  • Combine the organic layers and wash with brine (1 x 150 mL).[7]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a reddish-brown oil (7.99 g).[7]

Part 3: Purification

  • Purify the crude product by fast column chromatography using ultrapure silica gel.[7]

  • Elute the column with dichloromethane (CH₂Cl₂).[7]

  • Collect the fractions containing the desired product and concentrate to afford pure this compound as an orange-brown solid (3.16 g, 45% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction & Work-up cluster_purification Part 3: Purification start Dissolve 2-amino-3-nitrophenol in water and 1,4-dioxane reflux1 Heat to reflux and add HBr start->reflux1 cool Cool to 0°C reflux1->cool add_nitrite Add NaNO2 solution cool->add_nitrite stir1 Stir at 0°C add_nitrite->stir1 add_diazo Add diazonium salt solution to CuBr stir1->add_diazo Transfer diazonium salt prepare_cu_br Prepare CuBr solution prepare_cu_br->add_diazo stir2 Stir at 0°C add_diazo->stir2 warm Warm to 60°C stir2->warm stir3 Stir overnight at room temperature warm->stir3 extract Extract with ether stir3->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate to crude product wash_dry->concentrate chromatography Fast column chromatography concentrate->chromatography elute Elute with CH2Cl2 chromatography->elute final_product Pure this compound elute->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-nitrophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-3-nitrophenol (CAS No: 101935-40-4). It details a well-established experimental protocol for its synthesis via the Sandmeyer reaction, including purification and characterization. The guide also explores the compound's reactivity, drawing from the established chemistry of its constituent functional groups—a hydroxyl, a nitro group, and a bromine atom—and discusses its potential applications as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs are common in bioactive molecules, suggesting its potential as a valuable building block for novel therapeutic agents.

Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] Its chemical structure features a phenol ring substituted with a bromine atom at the ortho position and a nitro group at the meta position relative to the hydroxyl group. The presence of these functional groups significantly influences its physical and chemical characteristics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to note that some of the reported values, particularly for melting and boiling points, exhibit variability across different commercial suppliers. The pKa value is a predicted figure.

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₃[1]
Molecular Weight 218.01 g/mol [1]
Melting Point 147.5 °C[2][3]
Boiling Point 248 °C[2]
Density 1.881 g/cm³[2]
pKa (Predicted) 7.39 ± 0.25[2]
Flash Point 104 °C[2]
Refractive Index 1.6090 (estimate)[2]

Synthesis of this compound

The primary synthetic route to this compound is through a Sandmeyer reaction, starting from 2-Amino-3-nitrophenol.[4] This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Experimental Protocol

Materials:

  • 2-Amino-3-nitrophenol

  • Water (H₂O)

  • 1,4-Dioxane

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel (230-400 mesh)

Procedure:

  • Dissolution: Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[4]

  • Acidification and Heating: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.[4]

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes. Stir the mixture at 0 °C for 15 minutes.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a mixture of cuprous bromide (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol). Cool this mixture to 0 °C. Transfer the previously prepared diazonium salt solution to a pre-cooled dropping funnel and add it dropwise to the cuprous bromide mixture.[4]

  • Reaction Progression: Stir the resulting mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes. Allow the reaction to cool to room temperature and stir overnight.[4]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[4]

  • Work-up: Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter and concentrate the organic phase to obtain the crude product as a reddish-brown oil. Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound as an orange-brown solid.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound via Sandmeyer Reaction cluster_reagents Reagents HBr HBr (48%) Diazotization Diazotization (HBr, NaNO₂, 0°C) HBr->Diazotization NaNO2 NaNO₂ NaNO2->Diazotization CuBr CuBr Sandmeyer Sandmeyer Reaction (CuBr, HBr, 0°C to 60°C) CuBr->Sandmeyer Start 2-Amino-3-nitrophenol Start->Diazotization DiazoniumSalt Aryl Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt DiazoniumSalt->Sandmeyer CrudeProduct Crude this compound Sandmeyer->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (MH+) at m/z 217.8, which is consistent with its molecular weight.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃/TMS): δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H).[5]

  • ¹³C NMR (75 MHz, CDCl₃/TMS): δ 153.7, 128.7, 119.8, 117.5, 102.9.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC analysis can be used to determine the purity of the synthesized compound. A reported homogeneity of 97% at 220 nm using a TFA method indicates a high degree of purity.[5]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate in organic synthesis.

Reactivity of Functional Groups
  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This allows for O-alkylation and O-acylation reactions to introduce various substituents.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can undergo a wide range of further functionalization.

  • Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This is a powerful tool for constructing complex molecular scaffolds.

Applications in Drug Discovery and Development

While specific applications of this compound in marketed drugs are not widely documented, its structural features are present in many bioactive molecules. Halogenated nitrophenols are used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[6] The combination of a bromo-substituent and a reducible nitro group on a phenolic backbone makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

The general class of nitroaromatic compounds is crucial in the synthesis of various drugs, and substituted phenols are key intermediates in the production of a wide array of active pharmaceutical ingredients (APIs).[7][8] For instance, the structurally related 2-Bromo-6-nitrophenol is used as an intermediate in the synthesis of antitumor, antifungal, and antibacterial agents.[9][10]

The following diagram illustrates the potential synthetic utility of this compound as a building block in medicinal chemistry.

Applications Potential Synthetic Utility of this compound in Drug Discovery cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Potential Applications Start This compound Reduction Nitro Group Reduction (e.g., H₂/Pd, SnCl₂) Start->Reduction Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Alkylation O-Alkylation / O-Acylation Start->Alkylation Aniline 2-Bromo-3-aminophenol Reduction->Aniline Biaryl Substituted Biaryl Phenol Coupling->Biaryl Ether Phenolic Ether/Ester Alkylation->Ether Scaffold Novel Bioactive Scaffolds Aniline->Scaffold Biaryl->Scaffold Ether->Scaffold Library Compound Library Synthesis Scaffold->Library API API Synthesis Library->API

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It is also reported to cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined synthesis and the reactivity of its functional groups allow for a wide range of chemical transformations. While further research is needed to fully elucidate its biological activity and to establish its role in specific drug development pipelines, the information presented in this guide provides a solid foundation for researchers and scientists working in this field. The availability of a reliable synthetic protocol and comprehensive characterization data will facilitate its use in the exploration of new chemical space and the discovery of future therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-3-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support laboratory work and process development.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] Its chemical structure, featuring a hydroxyl, a nitro group, and a bromine atom on a benzene ring, dictates its physicochemical properties and reactivity.

PropertyValueSource
Molecular Weight 218.00 g/mol [1]
Melting Point 147.5 °C[2]
Boiling Point 248 °C[2]
Density 1.881 g/cm³[2][3]
pKa 7.39 ± 0.25 (Predicted)[2]
Appearance Beige/brown powder or orange-brown solid[2][4]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural features—a polar phenolic hydroxyl group and a nitro group capable of hydrogen bonding, combined with a lipophilic brominated aromatic ring—suggest a predictable solubility pattern. It is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents and water. The following table provides a qualitative summary of expected solubility based on structurally related compounds like brominated phenols and nitrophenols.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Methanol, EthanolVery SolubleThe hydroxyl and nitro groups can form hydrogen bonds with the solvent.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileVery SolubleThese solvents are effective at solvating polar organic molecules.[5]
Moderately Polar Dichloromethane, Ethyl AcetateModerately SolubleA balance of polar and non-polar characteristics allows for some dissolution.[6]
Non-polar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.[5][6]
Aqueous WaterSparingly SolubleSolubility is expected to be low but may be influenced by pH.

Stability

The stability of this compound is a critical parameter for its storage and handling. As a nitrophenol derivative, it may be susceptible to degradation under certain conditions.

  • Thermal Stability : The compound has a defined melting and boiling point, suggesting it is stable at ambient temperatures.[2] However, like many nitroaromatic compounds, it may decompose at elevated temperatures. It is recommended to store it under inert gas (nitrogen or argon) at 2–8 °C.[2]

  • Photostability : Nitrophenols can undergo photochemical degradation upon exposure to UV radiation.[7] Direct photolysis can lead to the formation of various transformation products.[7] Therefore, it is advisable to store the compound in a dark place.[8]

  • pH Stability : The phenolic hydroxyl group means that the compound's solubility and stability in aqueous solutions can be pH-dependent. At alkaline pH, the formation of a phenolate anion may alter its reactivity and degradation pathways.[9][10]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-3-nitrophenol followed by a Sandmeyer-type reaction.[2][4][11]

Materials:

  • 2-Amino-3-nitrophenol

  • Water

  • 1,4-Dioxane

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Ether

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[4][11]

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.[4][11]

  • Cool the reaction mixture to 0 °C in an ice bath.[4][11]

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.[4][11]

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.[4][11]

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • After the addition is complete, stir at 0 °C for 15 minutes, then warm the mixture to 60 °C and stir for another 15 minutes.[4][11]

  • Cool the reaction to room temperature and stir overnight.[4][11]

  • Transfer the mixture to a separatory funnel and extract with ether (3 x 150 mL).[4][11]

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by flash column chromatography using silica gel and dichloromethane as the eluent to yield pure this compound.[4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[6]

Materials and Equipment:

  • This compound (high purity solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant-temperature orbital shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[6]

  • Accurately add a known volume or mass of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6]

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample or filter it through a syringe filter.

  • Accurately dilute the saturated solution with a known volume of the solvent.

  • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.

  • Calculate the solubility in units such as mg/mL or mol/L.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for assessing the purity of this compound.[4][12] A reversed-phase method is generally effective for this type of compound.[13]

Instrumentation and Conditions (Typical):

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 10-20 µL.[13]

  • Column Temperature: 30 °C.[13]

Procedure:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the test sample by accurately weighing and dissolving it in the mobile phase to a known concentration within the calibration range.

  • Inject the standards and the sample solution into the HPLC system.

  • The purity is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol Diazotization Diazotization 2-Amino-3-nitrophenol->Diazotization HBr HBr HBr->Diazotization NaNO2 NaNO2 NaNO2->Diazotization CuBr CuBr Sandmeyer_Reaction Sandmeyer_Reaction CuBr->Sandmeyer_Reaction Diazotization->Sandmeyer_Reaction Diazonium Salt Extraction Extraction Sandmeyer_Reaction->Extraction Crude Product Washing_Drying Washing_Drying Extraction->Washing_Drying Concentration Concentration Washing_Drying->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Solubility_Determination_Workflow Start Start Add_Excess_Solid Add excess this compound to solvent in a sealed vial Start->Add_Excess_Solid Equilibrate Agitate at constant temperature (24-72 hours) Add_Excess_Solid->Equilibrate Settle_Separate Cease agitation, allow solid to settle, and separate supernatant (filter/centrifuge) Equilibrate->Settle_Separate Dilute Accurately dilute the saturated supernatant Settle_Separate->Dilute Analyze Determine concentration using a validated method (e.g., HPLC) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

This compound serves as a versatile building block in organic synthesis. While direct biological activity is not widely reported, its structural analogs, such as other brominated and nitrated phenols, are used as intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[14] For instance, related compounds like 2-bromo-3-nitrobenzoic acid are precursors for potent enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer therapy.[15] The functional groups on this compound allow for various chemical transformations, making it a valuable starting material for creating diverse chemical libraries for drug discovery.

References

2-Bromo-3-nitrophenol: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 2-Bromo-3-nitrophenol (CAS No. 101935-40-4), a chemical intermediate used in various research and development applications. The following sections consolidate available data on its physical and chemical properties, hazard identification, and safe handling procedures to ensure the well-being of laboratory personnel.

Core Safety and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of approximately 218.00 g/mol .[1] While comprehensive, experimentally determined data for all physical and chemical properties are not publicly available, the existing information provides a crucial foundation for safe laboratory practices.

Physical and Chemical Data

The table below summarizes the available quantitative data for this compound. It is important to note that some data points, such as the boiling and flash points, are reported from single sources and should be treated with caution until independently verified.

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₃PubChem[1]
Molecular Weight 218.00 g/mol PubChem[1]
Boiling Point 248°CGuidechem
Flash Point 104°CGuidechem
Appearance SolidSigma-Aldrich

Data for melting point, density, and solubility are not consistently reported in publicly available safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health risks.

GHS Hazard Statements

The following hazard statements have been associated with this compound[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.

The signal word associated with this compound is "Danger" .[2]

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures[2]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Data Determination

Specific experimental protocols for determining the physicochemical and toxicological properties of this compound are not detailed in the available safety data sheets. However, such studies are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties: The determination of properties like melting point, boiling point, and water solubility generally follows OECD Test Guidelines, Section 1. These protocols outline standardized experimental methods to ensure data accuracy and reproducibility.

Toxicological Data: Acute toxicity, skin irritation, and eye irritation studies are guided by OECD Test Guidelines, Section 4. For instance, acute oral toxicity is often assessed using methods like OECD TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or TG 425 (Acute Oral Toxicity: Up-and-Down Procedure). These guidelines are designed to minimize the use of animals while providing sufficient data for hazard classification. Although specific LD50 or LC50 values for this compound are not found in the public domain, the GHS classification indicates significant toxicity.

Visualizing Safety Protocols and Logical Relationships

To aid in the understanding of the necessary safety precautions and response measures, the following diagrams have been created using the DOT language.

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_response First Aid Measures Hazard This compound H302 Harmful if swallowed Hazard->H302 Oral Exposure H312 Harmful in contact with skin Hazard->H312 Dermal Exposure H315 Causes skin irritation Hazard->H315 Dermal Exposure H318 Causes serious eye damage Hazard->H318 Eye Exposure Swallowed IF SWALLOWED: Rinse mouth. Call a POISON CENTER. H302->Swallowed Skin_Contact IF ON SKIN: Wash with plenty of soap and water. H312->Skin_Contact H315->Skin_Contact Eye_Contact IF IN EYES: Rinse cautiously with water. Immediately call a POISON CENTER. H318->Eye_Contact

Caption: Logical relationship between hazard identification and first aid response for this compound.

Safe_Handling_Workflow cluster_planning Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Review_SDS Review Safety Data Sheet Assess_Risks Perform Risk Assessment Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Use_Hood Work in a Fume Hood Select_PPE->Use_Hood Avoid_Contact Avoid Skin and Eye Contact Use_Hood->Avoid_Contact Avoid_Ingestion Do Not Eat, Drink, or Smoke Avoid_Contact->Avoid_Ingestion Decontaminate Decontaminate Work Area Avoid_Ingestion->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Recommended workflow for the safe handling of this compound in a laboratory setting.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide is intended to provide a comprehensive overview of the available safety data for this compound. It is imperative that all laboratory personnel working with this compound review the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Bromo-3-nitrophenol, a key chemical intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, and critical safety information. This guide furnishes a detailed, step-by-step experimental protocol for its synthesis via the Sandmeyer reaction, derived from published methods. All pertinent quantitative data is consolidated for clarity and accessibility. Additionally, a logical workflow of the synthetic process is visualized to aid researchers in understanding the experimental sequence. This whitepaper is intended to serve as a foundational resource for professionals engaged in chemical research and the development of novel molecular entities.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with both a bromine atom and a nitro group. Its formal IUPAC name is this compound[1][]. This compound serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries[3].

Physicochemical Data Summary

The structural and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1][]
CAS Number 101935-40-4[1][4][5]
Molecular Formula C₆H₄BrNO₃[1][5]
Molecular Weight 218.01 g/mol []
Appearance Yellow powder / Orange-brown solid[][5]
Melting Point 112-114°C[]
Boiling Point 247.7°C at 760 mmHg[]
Density 1.881 g/cm³[][6]
InChI Key HRVRWIBVVHOHNN-UHFFFAOYSA-N[1][]
SMILES C1=CC(=C(C(=C1)O)Br)--INVALID-LINK--[O-][1][]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from 2-amino-3-nitrophenol, adapted from available chemical literature[4][5]. This multi-step process involves a diazotization reaction followed by a Sandmeyer reaction.

Materials and Reagents
  • 2-amino-3-nitrophenol

  • Hydrobromic acid (48%)

  • 1,4-Dioxane

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Synthesis Procedure

Step 1: Dissolution of Starting Material

  • In a round-bottom flask, dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of deionized water (29.5 mL) and 1,4-dioxane (14.7 mL)[4][5].

  • Heat the mixture to reflux to ensure complete dissolution.

  • Add hydrobromic acid (48%, 16.7 mL) dropwise over a period of 20 minutes. Maintain reflux for an additional 15 minutes after the addition is complete[4].

Step 2: Diazotization

  • Cool the reaction mixture to 0°C using an ice bath.

  • Prepare a solution of sodium nitrite (2.23 g, 32.3 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains at 0°C[4][5].

  • Continue stirring the mixture at 0°C for an additional 15 minutes to allow for the complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a mixture of cuprous bromide (5.34 g, 37.2 mmol) in deionized water (29.5 mL) and hydrobromic acid (48%, 16.7 mL)[4].

  • Cool this mixture to 0°C.

  • Transfer the previously prepared diazonium salt solution to a pre-cooled dropping funnel and add it dropwise to the stirred cuprous bromide mixture[4].

  • After the addition is complete, continue stirring at 0°C for 15 minutes.

Step 4: Work-up and Purification

  • Warm the reaction mixture to 60°C and stir for 15 minutes.

  • Cool the mixture to room temperature and continue stirring overnight[4].

  • Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether or ethyl acetate (e.g., 3 x 150 mL)[4][5].

  • Combine the organic layers and wash with brine (1 x 150 mL).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[4][5].

  • Purify the crude product by flash column chromatography using silica gel and an appropriate solvent system (e.g., dichloromethane) to afford pure this compound as an orange-brown solid[4][5]. The reported yield is approximately 45%[4][5].

Applications in Research and Development

While direct biological activity data for this compound is not extensively documented in peer-reviewed literature, its significance lies in its role as a versatile chemical intermediate[3]. The presence of three distinct functional groups—hydroxyl, bromo, and nitro—on the aromatic ring allows for a wide range of subsequent chemical transformations.

  • Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. For instance, related compounds like 2-Bromo-3-nitrobenzoic acid are used in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair[7]. The functional groups on this compound are amenable to reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions involving the bromine atom, making it a valuable starting material in drug discovery pipelines[3].

  • Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides, suggesting its potential utility as a building block in the agrochemical industry[3].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in Section 3.

G cluster_start Step 1: Starting Material Preparation cluster_diazotization Step 2: Diazotization cluster_sandmeyer Step 3: Sandmeyer Reaction cluster_workup Step 4: Work-up & Purification start_mat 2-amino-3-nitrophenol dissolve Dissolve in H₂O/Dioxane Add HBr, Reflux start_mat->dissolve cool_zero Cool to 0°C dissolve->cool_zero add_nano2 Add NaNO₂ Solution (0°C) cool_zero->add_nano2 add_diazonium Add Diazonium Salt Solution to CuBr Mixture add_nano2->add_diazonium cubr_prep Prepare CuBr/HBr Solution (0°C) cubr_prep->add_diazonium warm_rt Warm to 60°C, then cool to Room Temp add_diazonium->warm_rt extraction Solvent Extraction (e.g., Ether) warm_rt->extraction wash_dry Wash with Brine & Dry extraction->wash_dry purify Column Chromatography wash_dry->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 2-Bromo-3-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-3-nitrophenol is a substituted aromatic compound of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a phenol group ortho to a bromine atom and meta to a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their typical offerings.

SupplierPurityQuantityIndicative Price (USD)
BoroPharm Inc.97+%-$280.50
Dabos (distributor for Apollo Scientific)-1 g$52.65
BOC Sciences95%InquireInquire
BLD Pharm-InquireInquire
Pure Chemistry Scientific Inc.98%Grams$500/gram
Nanjing Chemlin Chemical Co., Ltd.97%InquireInquire
Ambeed, Inc. (via Sigma-Aldrich)98%InquireInquire
Sunway Pharm Ltd97%250mg - 100g$5.00 (250mg) - $567.00 (100g)

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValue
CAS Number 101935-40-4
Molecular Formula C₆H₄BrNO₃
Molecular Weight 218.01 g/mol
Appearance Yellow to orange-brown solid/powder[1]
Melting Point 147.5 °C
Boiling Point 248 °C
Density 1.881 g/cm³
Flash Point 104 °C
Refractive Index 1.652
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

TechniqueData
Mass Spectrometry (MS) m/z: 217.8 (MH+)[1]
High-Performance Liquid Chromatography (HPLC) Homogeneity at 220 nm: 97% (TFA method)[1]
¹H Nuclear Magnetic Resonance (NMR) (300 MHz, CDCl₃/TMS)δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H)[1]
¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃/TMS)δ 153.7, 128.7, 119.8, 117.5, 102.9[1]

Experimental Protocols

The following sections detail the synthesis and purification of this compound.

Synthesis of this compound from 2-Amino-3-nitrophenol

This procedure outlines a common laboratory-scale synthesis of this compound.[1]

Materials:

  • 2-Amino-3-nitrophenol

  • Water

  • 1,4-Dioxane

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Ether

  • Brine

  • Sodium sulfate (Na₂SO₃)

  • Ultrapure silica gel (230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolution: Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Acid Addition: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes after the addition is complete.

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes. Maintain stirring at 0 °C for 15 minutes.

  • Sandmeyer Reaction: Transfer the cold diazonium salt solution to a pre-cooled jacketed dropping funnel (0 °C). Add this solution dropwise to a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol) at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and continue stirring for another 15 minutes. Cool the mixture to room temperature and stir overnight.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 150 mL). Dry the organic phase with sodium sulfate, filter, and concentrate to yield the crude product as a reddish-brown oil.

Purification by Column Chromatography

The crude product from the synthesis can be purified using flash column chromatography.[1]

Procedure:

  • Column Preparation: Prepare a column with ultrapure silica gel (1:25 ratio of crude product to silica gel).

  • Elution: Elute the column with dichloromethane as the solvent.

  • Collection and Concentration: Collect the fractions containing the desired product and concentrate them to afford pure this compound as an orange-brown solid.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area, preferably in a fume hood.

First Aid Measures:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow Synthesis of this compound start Start: 2-Amino-3-nitrophenol dissolution Dissolve in H₂O/Dioxane start->dissolution reflux_hbr Heat to Reflux & Add HBr dissolution->reflux_hbr diazotization Cool to 0°C & Add NaNO₂ reflux_hbr->diazotization sandmeyer Add to CuBr/HBr solution at 0°C diazotization->sandmeyer reaction Warm to 60°C, then stir overnight at RT sandmeyer->reaction extraction Extract with Ether reaction->extraction wash_dry Wash with Brine & Dry (Na₂SO₃) extraction->wash_dry concentrate Concentrate to Crude Product wash_dry->concentrate end Crude this compound concentrate->end

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Purification of this compound start Start: Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Crude Product prepare_column->load_sample elute Elute with Dichloromethane load_sample->elute collect_fractions Collect Fractions elute->collect_fractions concentrate Concentrate Fractions collect_fractions->concentrate end Pure this compound concentrate->end

Caption: Workflow for the purification of this compound.

References

2-Bromo-3-nitrophenol storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of 2-Bromo-3-nitrophenol

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe storage and handling of this compound (CAS No. 101935-40-4). Adherence to these guidelines is crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound is a chemical compound with the molecular formula C6H4BrNO3.[1][2] It is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin irritation and serious eye irritation.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 218.00 g/mol [1]
Physical State Solid[2]
Melting Point 145 °C[4]
Boiling Point 310.4°C at 760 mmHg[4]

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Table 2: Recommended Storage Conditions

ParameterRecommendation
Temperature Store at room temperature.[2][4]
Container Keep container tightly closed.[3][4][5][6][7]
Atmosphere Store in a dry, cool, and well-ventilated place.[3][4][5][6][7] For long-term storage, keeping it in a dark place under an inert atmosphere is recommended.[2]
Light Keep away from direct sunlight.[4]
Ignition Sources Keep away from heat and sources of ignition.[4][5]

Handling Procedures

Due to its hazardous nature, strict handling protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[3][8]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[8][9]

  • Body Protection : A lab coat or other protective clothing.[3][8][9]

  • Respiratory Protection : A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or during spill cleanup.[3][8][9]

Engineering Controls
  • Ventilation : Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4][8]

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible.[4][8]

General Hygiene Practices
  • Avoid contact with eyes, skin, and clothing.[3][6][8]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][8][9]

  • Wash hands thoroughly after handling.[3][6][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6][8]

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with the following:

  • Strong oxidizing agents[3][4][9]

  • Strong bases[3][7]

  • Strong acids/alkalis[4]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area Inspect->Store ReviewSDS Review Safety Data Sheet Store->ReviewSDS PrepPPE Prepare Personal Protective Equipment ReviewSDS->PrepPPE PrepWorkstation Prepare Well-Ventilated Workstation PrepPPE->PrepWorkstation Weigh Weigh Compound in Ventilated Enclosure PrepWorkstation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer PerformExperiment Perform Experiment Transfer->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste CleanPPE Clean/Dispose of PPE DisposeWaste->CleanPPE WashHands Wash Hands Thoroughly CleanPPE->WashHands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Safety Officer Spill->Notify Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup FirstAid Administer First Aid Notify->FirstAid

Caption: Logical workflow for the safe handling of this compound.

References

Reactivity of the Aromatic Ring in 2-Bromo-3-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 2-Bromo-3-nitrophenol. The interplay of the hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) substituents dictates the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions. This document synthesizes theoretical principles with available experimental data to serve as a resource for the strategic use of this compound in organic synthesis and drug development.

Introduction

This compound is a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals. The reactivity of its benzene ring is modulated by the electronic and steric effects of its three substituents: a strongly activating, ortho, para-directing hydroxyl group; a weakly deactivating, ortho, para-directing bromo group; and a strongly deactivating, meta-directing nitro group. Understanding the cumulative influence of these groups is crucial for predicting the outcomes of chemical transformations and designing efficient synthetic routes.

Theoretical Analysis of Aromatic Ring Reactivity

The overall reactivity of the this compound ring is a balance between the activating effect of the hydroxyl group and the deactivating effects of the bromo and nitro groups. The powerful electron-donating resonance of the hydroxyl group is the dominant activating influence, making the ring more susceptible to electrophilic attack than benzene, despite the presence of two deactivating groups. Conversely, the strong electron-withdrawing nature of the nitro group, coupled with the inductive withdrawal of the bromine, renders the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the individual substituents on the available positions (C4, C5, and C6) of the aromatic ring are as follows:

  • Hydroxyl group (-OH) at C1: Strongly activating and ortho, para-directing. It strongly favors substitution at the C4 (para) and C6 (ortho) positions.

  • Bromo group (-Br) at C2: Weakly deactivating via its inductive effect but ortho, para-directing due to its resonance effect. It directs towards the C4 (para) and C6 (ortho) positions.

  • Nitro group (-NO₂) at C3: Strongly deactivating and meta-directing. It directs towards the C5 position.

The synergistic ortho, para-directing influence of the hydroxyl and bromo groups, combined with the powerful activating nature of the hydroxyl group, strongly suggests that electrophilic substitution will preferentially occur at the C4 and C6 positions . The C6 position might be slightly favored due to the single ortho relationship with the activating hydroxyl group, though steric hindrance from the adjacent bromine at C2 could play a role. The C5 position is highly disfavored for electrophilic attack due to its meta relationship to the activating hydroxyl group and its ortho proximity to the deactivating nitro group.

EAS_Directing_Effects

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur, the ring must be electron-deficient, and there must be a good leaving group. In this compound, the nitro group strongly withdraws electron density, activating the ring for nucleophilic attack. The bromo group at the C2 position is a potential leaving group. The hydroxyl group, being strongly electron-donating, disfavors SNAr. However, under basic conditions, the formation of a phenoxide ion would further activate the ring towards electrophilic, not nucleophilic, substitution. Therefore, SNAr reactions are more likely to proceed under neutral or acidic conditions, or if the hydroxyl group is protected. The positions ortho and para to the electron-withdrawing nitro group are the most activated for nucleophilic attack. In this case, the bromine atom is ortho to the nitro group, making it a plausible site for nucleophilic displacement.

SNAr_Reactivity

Experimental Data and Protocols

Synthesis of this compound

The synthesis of this compound is well-documented, proceeding from 2-amino-3-nitrophenol via a Sandmeyer-type reaction.

Table 1: Synthesis of this compound from 2-Amino-3-nitrophenol

StepReagents and ConditionsProductYieldReference
1. Diazotization2-amino-3-nitrophenol, H₂O, 1,4-dioxane, HBr (48%), reflux; then NaNO₂, H₂O, 0°CDiazonium salt intermediateNot isolated[1][2]
2. SandmeyerCu(I)Br, H₂O, HBr (48%), 0°C to 60°CThis compound45%[1][2]
  • A solution of 2-amino-3-nitrophenol (5 g, 32.4 mmol) in water (29.5 mL) and 1,4-dioxane (14.7 mL) is heated to reflux.

  • Hydrobromic acid (48%, 16.7 mL, 147 mmol) is added dropwise over 20 minutes, and reflux is continued for an additional 15 minutes.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) is added over 30 minutes while maintaining the temperature at 0°C.

  • Stirring is continued for 15 minutes at 0°C.

  • This mixture is then added dropwise to a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol) at 0°C.

  • The reaction is stirred at 0°C for 15 minutes, warmed to 60°C for 15 minutes, and then cooled to room temperature and stirred overnight.

  • The product is extracted with ether (3 x 150 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification by flash column chromatography (silica gel, CH₂Cl₂) affords pure this compound as an orange-brown solid.

Synthesis_Workflow

Reactions at the Hydroxyl Group

The hydroxyl group of this compound readily undergoes reactions typical of phenols, such as O-alkylation and the Mitsunobu reaction. These reactions are often the first step in synthetic sequences utilizing this building block.

Table 2: O-Alkylation and Mitsunobu Reactions of this compound

ReactionReagents and ConditionsProductYieldReference
O-MethylationCs₂CO₃, MeI, DMF2-Bromo-1-methoxy-3-nitrobenzeneNot specified[1]
O-BenzylationBenzyl bromide, K₂CO₃, DMF1-(Benzyloxy)-2-bromo-3-nitrobenzene91%[3][4]
Mitsunobu ReactionPyrrolidine derivative (alcohol), DEAD, PPh₃, THFEther-linked pyrrolidine derivativeNot specified[5][6]
  • To a solution of this compound in DMF, add potassium carbonate.

  • Add benzyl bromide and stir the mixture, typically at room temperature, until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield 1-(benzyloxy)-2-bromo-3-nitrobenzene.

Predicted Reactivity in Other Substitution Reactions

In the absence of specific experimental data, the reactivity of this compound in other common aromatic substitution reactions can be predicted based on the principles outlined in Section 2.

  • Nitration: Further nitration is expected to be difficult due to the presence of two deactivating groups. If forced, the incoming nitro group would likely be directed to the C4 or C6 positions, guided by the powerful hydroxyl directing group.

  • Halogenation: Similar to nitration, halogenation would be directed to the C4 and C6 positions. The activating effect of the hydroxyl group may allow this reaction to proceed under milder conditions than those required for the halogenation of benzene.

  • Sulfonation: Sulfonation is also predicted to occur at the C4 and C6 positions.

  • Friedel-Crafts Alkylation and Acylation: These reactions are unlikely to be successful. The strongly deactivating nitro group, and to a lesser extent the bromo group, are incompatible with the Lewis acid catalysts typically used in Friedel-Crafts reactions. Furthermore, the phenolic hydroxyl group can coordinate with the Lewis acid, further deactivating the ring.

Applications in Drug Development

This compound has been utilized as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease.[7][8][9][10] Its functional groups allow for the construction of complex molecular architectures required for biological activity. It has also served as a starting material in the total synthesis of yaequinolone-related natural products.[3][4][11]

Conclusion

The reactivity of the aromatic ring in this compound is a complex interplay of activating and deactivating substituent effects. The hydroxyl group is the dominant directing group for electrophilic aromatic substitution, favoring attack at the C4 and C6 positions. The electron-withdrawing nitro group activates the ring for potential nucleophilic aromatic substitution at the C2 position, displacing the bromo group. While comprehensive experimental data on a wide range of substitution reactions is limited, the available information from its use in multi-step syntheses, combined with a strong theoretical understanding of substituent effects, provides a robust framework for the strategic application of this compound in chemical research and drug development. This guide serves as a foundational resource for scientists and researchers seeking to exploit the synthetic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-3-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-nitrophenol, a versatile building block in organic synthesis. The strategic positioning of the bromo, nitro, and hydroxyl functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry and drug discovery.

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of a substituted nitrophenyl moiety into target molecules. The reactivity of its functional groups can be selectively exploited:

  • Hydroxyl Group: The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation reactions. A common and powerful application is the Williamson ether synthesis to introduce various side chains.

  • Bromo Group: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.

  • Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further functionalization possibilities, including diazotization, acylation, and the formation of nitrogen-containing heterocycles.

The interplay of these functional groups allows for the construction of complex molecular architectures, including substituted benzofurans and other heterocyclic systems that are prevalent in bioactive molecules.[1][2]

Synthesis of this compound

This compound can be synthesized via a Sandmeyer-type reaction from 2-amino-3-nitrophenol. The following protocol provides a detailed experimental procedure.

Experimental Protocol: Synthesis of this compound

This protocol describes the diazotization of 2-amino-3-nitrophenol followed by a copper-catalyzed bromination.[3][4]

Materials:

  • 2-Amino-3-nitrophenol

  • Water

  • 1,4-Dioxane

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Ether

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.

Quantitative Data for Synthesis
ParameterValueReference
Starting Material2-Amino-3-nitrophenol[3][4]
ProductThis compound[3][4]
Yield45%[3][4]
AppearanceOrange-brown solid[3][4]
Mass Spectrum (m/z)217.8 (MH+)[3][4]

Application in Heterocycle Synthesis: A Proposed Synthesis of 6-Nitrobenzofuran

A key application of this compound is in the synthesis of substituted benzofurans, which are important scaffolds in many biologically active compounds.[5][6][7] The following is a proposed synthetic pathway for 6-nitrobenzofuran, illustrating the utility of this compound as a starting material. This synthesis involves an initial Williamson ether synthesis followed by a palladium-catalyzed intramolecular cyclization.

G start This compound reagent1 Propargyl bromide, K2CO3, Acetone intermediate 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene reagent1->intermediate Williamson Ether Synthesis reagent2 Pd(PPh3)2Cl2, CuI, Et3N, Toluene, Heat product 6-Nitrobenzofuran reagent2->product Intramolecular Cyclization (Sonogashira-type)

Caption: Proposed synthetic workflow for 6-Nitrobenzofuran.

Experimental Protocol: Proposed Synthesis of 6-Nitrobenzofuran

Step 1: Williamson Ether Synthesis of 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene

This step involves the O-alkylation of this compound with propargyl bromide.[8]

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to 6-Nitrobenzofuran

This step involves a Sonogashira-type intramolecular cyclization to form the benzofuran ring.[5][9]

Materials:

  • 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous and degassed)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene (1.0 eq) in degassed toluene, add triethylamine (3.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-nitrobenzofuran.

Expected Quantitative Data for the Proposed Synthesis
Reaction StepProductExpected Yield
Williamson Ether Synthesis2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene85-95%
Intramolecular Cyclization6-Nitrobenzofuran70-85%

Note: The expected yields are based on typical yields for these types of reactions and may require optimization for this specific substrate.

Logical Workflow for Synthetic Transformations

The following diagram illustrates the logical progression of functional group transformations that can be achieved starting from this compound, highlighting its versatility as a synthetic intermediate.

G cluster_0 Functional Group Transformations cluster_1 Intermediate Products cluster_2 Further Derivatization A This compound B O-Alkylation/ O-Acylation A->B C Suzuki Coupling A->C D Nitro Reduction A->D E Ethers/Esters B->E F Biaryl Compounds C->F G 2-Bromo-3-aminophenol D->G H Heterocycle Formation (e.g., Benzofurans) E->H I Amide/Amine Derivatives G->I

Caption: Versatility of this compound in synthesis.

These examples demonstrate the potential of this compound as a valuable starting material for the synthesis of a variety of complex organic molecules. Its utility in constructing heterocyclic frameworks makes it a compound of significant interest for researchers in medicinal chemistry and drug development.

References

2-Bromo-3-nitrophenol: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrophenol is a valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a nitro group on an aromatic ring, provides multiple reactive sites for chemical modification. This allows for the strategic construction of complex molecular architectures, making it a key building block in the development of novel therapeutics, particularly in the areas of kinase inhibitors and other targeted therapies. The strategic positioning of these functional groups enables a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, which can be further functionalized.

Synthesis of this compound

There are several established methods for the synthesis of this compound. Below are two common protocols with their respective quantitative data.

Table 1: Synthesis of this compound - A Comparison of Protocols

ParameterProtocol 1: From 2-Amino-3-nitrophenolProtocol 2: From 2-Bromo-3-nitroanisole
Starting Material 2-Amino-3-nitrophenol2-Bromo-3-nitroanisole
Key Reagents HBr, NaNO₂, CuBrBBr₃
Solvent Water, 1,4-DioxaneDichloromethane
Reaction Time Overnight26 hours
Yield 45%[1]98%[1]
Purity (HPLC) 97%[1]Not Reported
Mass Spectrum (m/z) 217.8 (MH+)[1]Not Reported

Experimental Protocols: Synthesis of this compound

Protocol 1: Synthesis from 2-Amino-3-nitrophenol [1]

This protocol involves a Sandmeyer-type reaction.

Materials:

  • 2-Amino-3-nitrophenol

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Water

  • 1,4-Dioxane

  • Ether

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes.

  • Continue refluxing for an additional 15 minutes after the addition is complete.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by flash column chromatography using dichloromethane as the eluent to yield pure this compound.

Protocol 2: Synthesis from 2-Bromo-3-nitroanisole [1]

This protocol involves the demethylation of the corresponding anisole.

Materials:

  • 2-Bromo-3-nitroanisole

  • Boron tribromide (BBr₃) solution (1.0M in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Crushed ice

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • Dissolve 2-bromo-3-nitroanisole in dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -70 °C.

  • Add boron tribromide solution (1.0M in CH₂Cl₂) dropwise over 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours and then stir for an additional 23 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Separate the organic phase, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution and purify by chromatography (eluent: 5-70% ethyl acetate in heptane) to obtain this compound as a yellow solid.

Application in Pharmaceutical Synthesis: Derivatization Strategies

This compound is a versatile scaffold for the synthesis of pharmaceutical intermediates. The three functional groups can be selectively modified to introduce a variety of substituents and build complex molecules.

G cluster_start Starting Material cluster_reactions Key Derivatization Reactions cluster_intermediates Key Intermediates cluster_further Further Functionalization This compound This compound Ether_Synthesis O-Alkylation/ O-Arylation This compound->Ether_Synthesis Alkyl/Aryl Halide, Base Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Boronic Acid, Pd Catalyst Nitro_Reduction Nitro Group Reduction This compound->Nitro_Reduction Fe/NH4Cl or H2, Pd/C Ether_Derivative Ether Derivative Ether_Synthesis->Ether_Derivative Biphenyl_Derivative Biphenyl Derivative Suzuki_Coupling->Biphenyl_Derivative Amino_Derivative 3-Amino-2-bromophenol Nitro_Reduction->Amino_Derivative Amide_Formation Amide/Sulfonamide Formation Amino_Derivative->Amide_Formation Acyl/Sulfonyl Chloride Heterocycle_Formation Heterocycle Formation Amino_Derivative->Heterocycle_Formation Cyclization Reagents G cluster_workflow Kinase Inhibitor Synthesis Workflow Start This compound Step1 Nitro Group Reduction Start->Step1 Intermediate1 3-Amino-2-bromophenol Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 FinalProduct Heterocyclic Kinase Inhibitor Scaffold Step3->FinalProduct

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile starting material, 2-bromo-3-nitrophenol. This compound offers multiple reaction sites, allowing for the generation of a diverse library of molecules with potential applications in medicinal chemistry and drug development. The protocols detailed below cover key transformations including Williamson ether synthesis, Suzuki-Miyaura cross-coupling, and nitro group reduction followed by amidation.

Introduction

This compound is a valuable building block in organic synthesis due to its unique substitution pattern. The presence of a hydroxyl group allows for O-alkylation to form ethers. The bromo substituent provides a handle for carbon-carbon bond formation through cross-coupling reactions. Finally, the nitro group can be readily reduced to an amine, which can then be further functionalized, for instance, by forming amides. These transformations open avenues to a wide array of derivatives with potential biological activities, including anticancer and anti-inflammatory properties.

Synthesis of Starting Material: this compound

A common route for the synthesis of this compound involves the diazotization of 2-amino-3-nitrophenol followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound[1]
  • Diazotization: Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL). Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes. Cool the reaction mixture to 0 °C in an ice bath. A solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture for another 15 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C. Add the previously prepared diazonium salt solution dropwise to this mixture.

  • Reaction and Work-up: Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes. Cool the mixture to room temperature and stir overnight. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using dichloromethane as the eluent to afford pure this compound.

Quantitative Data for Synthesis of this compound
ParameterValueReference
Yield 45%[1]
Appearance Orange-brown solid[1]
Purity (HPLC) 97%[1]
Mass Spectrum (m/z) 217.8 (MH+)[1]

Derivatization of this compound

The following sections detail the protocols for the synthesis of ether, biaryl, and amino/amido derivatives from this compound.

Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated to form a variety of ether derivatives. This reaction proceeds via an SN2 mechanism and is generally effective with primary alkyl halides.

G start This compound product 2-Bromo-3-nitrophenoxy Derivative start->product Williamson Ether Synthesis reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product G start This compound product 2-Aryl-3-nitrophenol Derivative start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) reagents->product G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Amidation start This compound intermediate 3-Amino-2-bromophenol start->intermediate Reduction reagents1 Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol) reagents1->intermediate product N-(2-Bromo-3-hydroxyphenyl)acetamide intermediate->product Amidation reagents2 Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Pyridine) reagents2->product

References

Application Notes and Protocols: Reaction Mechanisms of 2-Bromo-3-nitrophenol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrophenol is a valuable aromatic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The electron-deficient nature of the aromatic ring, activated by the presence of a strong electron-withdrawing nitro group (-NO₂), makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C-2 position serves as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles. This allows for the synthesis of diverse derivatives, including ethers, amines, and thioethers, which are key scaffolds in medicinal chemistry.

These application notes provide a detailed overview of the reaction mechanisms of this compound with common nucleophiles and offer generalized protocols for these transformations. The provided experimental procedures are based on established methodologies for structurally similar activated aryl halides, such as 2-bromo-3-nitrobenzoic acid, and serve as a robust starting point for laboratory synthesis.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the bromine. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized across the aromatic ring and is significantly stabilized by the ortho-nitro group.[1]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of the bromide ion (Br⁻), yielding the substituted product.

The nitro group's position ortho to the bromine leaving group is crucial for the high reactivity of the substrate, as it provides powerful resonance stabilization for the negatively charged intermediate.

Caption: General SNAr mechanism of this compound.

Data Presentation: Reactions with Nucleophiles

While specific yield data for this compound is not extensively published, the following table summarizes the expected transformations and typical reaction conditions based on analogous systems.[1] Researchers should perform small-scale optimization to determine the ideal conditions for their specific nucleophile.

Nucleophile TypeNucleophile ExampleProduct TypeTypical BaseTypical SolventCatalyst (if any)Temperature (°C)
O-Nucleophile Phenol, Alcohol (R-OH)Aryl EtherK₂CO₃, Cs₂CO₃DMF, DMSO, NMPCuI, Cu₂O100 - 150
N-Nucleophile Primary/Secondary Amine (R₂NH)Substituted AnilineK₂CO₃, Et₃NDMF, 2-EthoxyethanolCu₂O, Cu powder80 - 130
S-Nucleophile Thiol, Thiophenol (R-SH)ThioetherK₂CO₃, NaOHDMF, DMSO, ACNNone25 - 80

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 2-Aryloxy-3-nitrophenols (O-Arylation)

This protocol describes the copper-catalyzed Ullmann-type reaction for the formation of a C-O bond.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) (0.1-0.2 eq)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq), the chosen base (2.5 eq), and the solvent.

  • Stir the mixture for 10-15 minutes at room temperature to form the corresponding alkoxide or phenoxide.

  • Add this compound (1.0 eq) and the copper catalyst (0.1-0.2 eq) to the flask.

  • Heat the reaction mixture to 100-150 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a stirred mixture of ice and 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-(Alkyl/Arylamino)-3-nitrophenols (N-Arylation)

This protocol details the synthesis of N-substituted derivatives from this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • To this solution, add the amine nucleophile (1.2 eq) followed by the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-(Alkyl/Arylthio)-3-nitrophenols (S-Arylation)

This protocol outlines the formation of a C-S bond via nucleophilic substitution with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol or Thiophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the thiol or thiophenol (1.2 eq) in the chosen solvent in a reaction flask under an inert atmosphere.

  • Add the base (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction until completion by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, workup, and purification of substituted nitrophenols from this compound.

experimental_workflow arrow arrow A Reaction Setup (Substrate, Nucleophile, Base, Solvent) B Reaction (Heating under Inert Atmosphere) A->B C Monitoring (TLC / HPLC) B->C C->B Incomplete D Workup (Quenching, Extraction, Washing) C->D Complete E Drying & Concentration D->E F Purification (Column Chromatography / Recrystallization) E->F G Characterization (NMR, MS, IR) F->G H Pure Product G->H

Caption: General workflow for synthesis and purification.

References

Application of 2-Bromo-3-nitrophenol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-Bromo-3-nitrophenol as a versatile starting material for the synthesis of valuable heterocyclic compounds, specifically focusing on the preparation of nitrodibenzofurans and nitrophenoxazines. These scaffolds are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized aromatic compound that serves as an excellent precursor for the construction of complex molecular architectures. The presence of a hydroxyl group, a nitro group, and a bromine atom on the benzene ring offers multiple reactive sites for strategic chemical modifications. The ortho-positioning of the bromine atom relative to the hydroxyl group is particularly advantageous for intramolecular cyclization reactions, enabling the efficient synthesis of fused heterocyclic systems. This application note provides detailed protocols for the synthesis of a 4-nitrodibenzofuran derivative and a 1-nitrophenoxazine derivative, highlighting the utility of this compound in modern organic synthesis.

Synthesis of 4-Nitrodibenzofuran

The synthesis of 4-nitrodibenzofuran from this compound can be achieved via a two-step process involving an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular palladium-catalyzed C-C bond formation.

Experimental Protocol: Synthesis of 4-Nitrodibenzofuran

Step 1: Synthesis of 2-bromo-1-(2-methoxyphenoxy)-3-nitrobenzene (Ullmann Condensation)

  • To a dried round-bottom flask, add this compound (1.0 eq), guaiacol (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • The reaction mixture is stirred and heated to 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl ether.

Step 2: Synthesis of 4-Nitrodibenzofuran (Intramolecular C-C Coupling)

  • To a solution of the diaryl ether from Step 1 (1.0 eq) in a suitable solvent such as toluene, add palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a base, such as potassium carbonate (2.0 eq).

  • The mixture is heated to reflux (approximately 110 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield 4-nitrodibenzofuran.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
12-bromo-1-(2-methoxyphenoxy)-3-nitrobenzeneThis compound, GuaiacolCs₂CO₃CuIDMF1202475-85
24-Nitrodibenzofuran2-bromo-1-(2-methoxyphenoxy)-3-nitrobenzeneK₂CO₃Pd(OAc)₂ / SPhosToluene11012-2480-90

Yields are representative and may vary depending on the specific reaction conditions and scale.

Synthesis of 1-Nitrophenoxazine

The synthesis of 1-nitrophenoxazine can be accomplished by the reaction of this compound with an o-aminophenol derivative, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Nitrophenoxazine
  • In a reaction vessel, combine this compound (1.0 eq), 2-aminophenol (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to 140-150 °C for 48 hours under an inert atmosphere. This step facilitates both the initial ether formation and the subsequent intramolecular cyclization.

  • Upon completion, the reaction is cooled, and the mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to give 1-nitrophenoxazine.

Quantitative Data
ProductStarting MaterialsReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1-NitrophenoxazineThis compound, 2-AminophenolK₂CO₃CuIDMF140-1504860-70

Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis of 4-Nitrodibenzofuran

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular C-C Coupling A This compound C 2-bromo-1-(2-methoxyphenoxy)-3-nitrobenzene A->C CuI, Cs₂CO₃ DMF, 120°C B Guaiacol B->C CuI, Cs₂CO₃ DMF, 120°C D 4-Nitrodibenzofuran C->D Pd(OAc)₂, SPhos K₂CO₃, Toluene, 110°C

Caption: Reaction pathway for the synthesis of 4-Nitrodibenzofuran.

Synthesis of 1-Nitrophenoxazine

G cluster_0 One-Pot Synthesis A This compound C 1-Nitrophenoxazine A->C CuI, K₂CO₃ DMF, 140-150°C B 2-Aminophenol B->C CuI, K₂CO₃ DMF, 140-150°C

Caption: One-pot synthesis of 1-Nitrophenoxazine.

Experimental Workflow

G A 1. Reaction Setup (Reactants, Solvent, Catalyst) B 2. Heating and Stirring (Under Inert Atmosphere) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Extraction/Filtration) C->D E 5. Purification (Column Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for heterocyclic synthesis.

The Pivotal Role of 2-Bromo-3-nitrophenol and its Analogs as Intermediates in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitrophenols are a significant class of chemical intermediates in the development of a wide array of agrochemicals. Their unique substitution patterns provide a versatile scaffold for the synthesis of novel herbicides, fungicides, and insecticides. Among these, 2-Bromo-3-nitrophenol and its structural isomers are of particular interest due to the combined electronic and steric effects of the bromo and nitro groups, which can impart potent biological activity to the final products. While specific public domain data on agrochemicals derived directly from this compound is limited, the broader class of bromo-nitrophenols serves as a crucial platform for innovation in crop protection. This document provides detailed application notes and protocols, using the closely related and patented compound, 2-bromo-4-fluoro-6-nitrophenol, as a representative example to illustrate the synthesis and potential applications of this chemical family. Nitrophenols and their halogenated derivatives are foundational in the synthesis of a variety of pesticides[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of the intermediate is crucial for its handling, storage, and for designing synthetic routes.

PropertyThis compound2-bromo-4-fluoro-6-nitrophenol
CAS Number 101935-40-4Not available in searched patents
Molecular Formula C₆H₄BrNO₃C₆H₃BrFNO₃
Molecular Weight 218.00 g/mol 236.0 g/mol
Appearance Orange-brown solidLight yellow product
Melting Point Not specified in results66.5 °C[2]

Synthesis of Bromo-Nitrophenol Intermediates

The synthesis of bromo-nitrophenols can be achieved through various routes. A common method involves the nitration of a corresponding bromophenol. The following protocols are based on established laboratory and patented procedures.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound starting from 2-amino-3-nitrophenol.

Materials:

  • 2-amino-3-nitrophenol

  • Water

  • 1,4-dioxane

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Ether

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes.

  • Continue refluxing for an additional 15 minutes after the addition is complete.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude product by flash column chromatography using dichloromethane as the eluent to yield pure this compound.

Expected Yield: Approximately 45%.

Protocol 2: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Illustrative Example)

This protocol is adapted from a patented method for the synthesis of a bromo-nitrophenol with demonstrated agrochemical activity[2].

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Sulfuric acid

  • Nitric acid

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture of sulfuric acid and nitric acid in a molar ratio of 1:5.5.

  • Cool the chloroform solution to 20 °C.

  • Dropwise, add 0.065 moles of the nitrating mixture to the chloroform solution.

  • After the addition is complete, warm the reaction mixture to 45 °C and maintain for 3 hours.

  • After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain a light yellow product of 2-bromo-4-fluoro-6-nitrophenol.

Expected Yield: 89%[2].

Synthesis_of_2_bromo_4_fluoro_6_nitrophenol 2-bromo-4-fluorophenol 2-bromo-4-fluorophenol Reaction Reaction 2-bromo-4-fluorophenol->Reaction Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3)->Reaction 2-bromo-4-fluoro-6-nitrophenol 2-bromo-4-fluoro-6-nitrophenol Reaction->2-bromo-4-fluoro-6-nitrophenol

Synthesis of 2-bromo-4-fluoro-6-nitrophenol.

Agrochemical Applications and Biological Activity

Bromo-nitrophenol derivatives have shown promise as both fungicides and herbicides. The specific substitution pattern on the phenol ring is critical for determining the type and level of biological activity.

Fungicidal Activity

The patented compound 2-bromo-4-fluoro-6-nitrophenol has demonstrated significant fungicidal activity against a range of plant pathogens. It shows higher efficacy compared to its precursors, 4-fluorophenol and 2-bromo-4-fluorophenol[2].

Quantitative Fungicidal Activity Data

CompoundTarget PathogenEC₅₀ (mg/L)
2-bromo-4-fluoro-6-nitrophenolGaeumannomyces graminisNot explicitly stated, but implied to be lower than precursors
2-bromo-4-fluorophenolGaeumannomyces graminis30.35[2]
2-nitro-4-fluorophenolGaeumannomyces graminis20.30[2]
4-fluorophenolGaeumannomyces graminis> 80 (26.2% inhibition at 80 mg/L)[2]
Herbicidal Activity

The same compound, 2-bromo-4-fluoro-6-nitrophenol, is also reported to have a good inhibitory effect on weeds such as barnyard grass[2]. Dinitrophenols have a history of use as herbicides[3].

Experimental Protocols for Activity Screening

Protocol 3: In Vitro Fungicidal Activity Assay (Agar Dilution Method)

This protocol provides a general method for assessing the fungicidal activity of a test compound against a plant pathogenic fungus.

Materials:

  • Test compound (e.g., 2-bromo-4-fluoro-6-nitrophenol)

  • Solvent (e.g., acetone or DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Fungal culture (e.g., Gaeumannomyces graminis)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar (e.g., 5, 10, 20, 40, 80 mg/L).

  • Autoclave the PDA medium and cool it to approximately 45-50 °C.

  • Add the appropriate volume of the test compound dilution to the molten PDA to achieve the desired final concentration. Also, prepare a control plate with the solvent only.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the plate.

  • Calculate the percentage of inhibition of mycelial growth for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis.

Fungicidal_Activity_Workflow A Prepare Test Compound Dilutions B Amend Molten PDA Medium A->B C Pour Plates and Solidify B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Radial Growth E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Workflow for in vitro fungicidal activity assay.
Protocol 4: Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol outlines a basic method to screen for the pre-emergent herbicidal activity of a compound.

Materials:

  • Test compound

  • Solvent (e.g., acetone)

  • Weed seeds (e.g., barnyard grass - Echinochloa crus-galli)

  • Petri dishes with filter paper

  • Growth chamber or incubator with light

  • Distilled water

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Create a series of dilutions to achieve the desired test concentrations.

  • Place a sterile filter paper in each Petri dish.

  • Apply a known volume of the test solution (or solvent for the control) to the filter paper and allow the solvent to evaporate completely.

  • Place a predetermined number of weed seeds (e.g., 20) on the treated filter paper.

  • Moisten the filter paper with a specific volume of distilled water.

  • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the percentage of germination inhibition and the percentage of growth inhibition relative to the control.

  • Determine the concentration required for 50% inhibition (IC₅₀) for germination, root growth, and shoot growth.

Mechanism of Action

The precise mechanism of action for novel bromo-nitrophenol agrochemicals would require specific investigation. However, the mode of action for related nitrophenol compounds can provide insights into potential pathways.

  • Herbicidal Action: Many nitrophenol herbicides, such as dinoseb and DNOC, act as inhibitory uncouplers of oxidative phosphorylation. They disrupt the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy and ultimately cell death. Some nitrophenol herbicides also inhibit photosynthetic electron transport[3].

  • Fungicidal Action: The fungicidal mechanism of nitrophenols is also often linked to the uncoupling of oxidative phosphorylation in the fungal mitochondria. This disruption of energy metabolism is a broad-spectrum mode of action that can be effective against a wide range of fungi.

Herbicidal_MoA cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Cell Death ATP_Synthase->Cell_Death ATP production inhibited Nitrophenol_Herbicide Nitrophenol Herbicide Disruption Disrupts Proton Gradient Nitrophenol_Herbicide->Disruption Disruption->Proton_Gradient

Potential herbicidal mode of action of nitrophenols.

Conclusion

This compound and its analogs represent a valuable class of intermediates for the synthesis of new agrochemicals. The illustrative example of 2-bromo-4-fluoro-6-nitrophenol highlights the potential for developing compounds with potent fungicidal and herbicidal activities. The protocols provided herein offer a framework for the synthesis and biological evaluation of such molecules. Further research into the structure-activity relationships of this class of compounds could lead to the discovery of novel and effective crop protection agents.

References

Application Notes and Protocols for the Nitration of Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nitration of bromophenol isomers. It includes methodologies for mono- and di-nitration, quantitative data on product distribution, and purification techniques. The information is intended to guide researchers in the synthesis of nitrobromophenols, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction

The nitration of bromophenols is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the hydroxyl (-OH) and bromine (-Br) substituents. The strongly activating ortho-, para-directing hydroxyl group and the deactivating but also ortho-, para-directing bromine atom lead to the formation of specific isomers. Careful control of reaction conditions is crucial to achieve desired product selectivity and to minimize the formation of unwanted byproducts. This application note outlines reliable methods for the nitration of 2-bromophenol, 3-bromophenol, and 4-bromophenol.

Data Presentation: Summary of Nitration Reactions

The following tables summarize the expected products and reported yields for the nitration of bromophenol isomers under various conditions.

Table 1: Mononitration of Bromophenol Isomers

Starting MaterialNitrating AgentReaction ConditionsMajor ProductsIsomer Ratio (ortho:para to -OH)Yield (%)
2-BromophenolDilute HNO₃Chloroform, Room Temp to 40-80°C2-Bromo-4-nitrophenol, 2-Bromo-6-nitrophenolData not readily availableModerate to High
3-BromophenolNaNO₃ / H₂SO₄Not specified3-Bromo-6-nitrophenol, 3-Bromo-4-nitrophenol, 3-Bromo-2-nitrophenolNot specified~30% (for 3-Bromo-6-nitrophenol)
4-Bromophenol7-8 M HNO₃Continuous flow reactor, 55-75°C, 0.35-0.45 MPa, 20-30 min residence time4-Bromo-2-nitrophenolPredominantly orthoHigh

Table 2: Dinitration of Bromophenol Isomers

Starting MaterialNitrating AgentReaction ConditionsMajor ProductYield (%)
2-BromophenolFuming HNO₃ / H₂SO₄Not specified2-Bromo-4,6-dinitrophenolNot specified
3-BromophenolMixed Acid (H₂SO₄/HNO₃)Cooled in running water, 2 hours at room temp, then 15 min at 80°C3-Bromo-4,6-dinitrophenolGood
4-Bromo-2-nitrophenolFuming HNO₃Dichloromethane, 0°C to room temp, 3 hours4-Bromo-2,6-dinitrophenol53%[1]

Experimental Protocols

Protocol 1: Mononitration of 4-Bromophenol in a Continuous Flow Reactor

This protocol describes a method for the selective mononitration of 4-bromophenol to yield 4-bromo-2-nitrophenol.[2]

Materials:

  • 4-Bromophenol

  • Nitric acid (7-8 M solution)

  • Continuous flow reactor system with two inlet pumps

  • Workup and purification solvents and reagents

Procedure:

  • Reaction Setup: Prepare a solution of 4-bromophenol in a suitable organic solvent. Prepare a 7-8 M solution of nitric acid.

  • Nitration: Set up the continuous flow reactor with a controlled temperature of 55-75°C and a pressure of 0.35-0.45 MPa.

  • Pump the 4-bromophenol solution and the nitric acid solution into the reactor through two separate inlets.

  • Allow the reaction to proceed with a residence time of 20-30 minutes.

  • Workup: Collect the reaction mixture from the reactor outlet. The product, 4-bromo-2-nitrophenol, will be in the organic phase. Wash the organic phase with water and a mild base to neutralize any excess acid.

  • Purification: Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Dinitration of 4-Bromo-2-nitrophenol

This protocol details the synthesis of 4-bromo-2,6-dinitrophenol from 4-bromo-2-nitrophenol.[1]

Materials:

  • 4-Bromo-2-nitrophenol (3.0 g, 13.8 mmol)

  • Fuming nitric acid (1.5 M, 20 mL, 30 mmol)

  • Dichloromethane (70 mL)

  • Ice water

  • Chloroform

  • Magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-bromo-2-nitrophenol in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Nitration: Add fuming nitric acid to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Workup: Pour the reaction mixture into ice water. Extract the organic layer with chloroform.

  • Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-2,6-dinitrophenol as an orange solid (Yield: 1.9 g, 53%).[1]

Protocol 3: Nitration of 3-Bromophenol with Mixed Acid

This protocol describes the dinitration of 3-bromophenol to produce 3-bromo-4,6-dinitrophenol.

Materials:

  • 3-Bromophenol

  • Mixed acid (concentrated sulfuric acid and nitric acid)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Cool the mixed acid in a flask using running water.

  • Nitration: Gradually add 3-bromophenol to the cooled mixed acid.

  • Keep the mixture at room temperature for 2 hours.

  • Heat the mixture at 80°C for 15 minutes.

  • Workup: Dilute the reaction mixture with water. The product can be isolated by steam distillation, where 3-bromo-4,6-dinitrophenol is the main product.

Protocol 4: Mononitration of 2-Bromophenol (Adapted from a similar procedure)

This protocol is adapted from the nitration of 2-bromo-4-fluorophenol and can be used as a starting point for the mononitration of 2-bromophenol.[3]

Materials:

  • 2-Bromophenol

  • Chloroform

  • Mixed acid (sulfuric acid:nitric acid ratio of 1:3 to 1:8)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve 2-bromophenol in chloroform in a round-bottom flask at room temperature.

  • Nitration: Slowly add the mixed acid (sulfuric acid-nitric acid) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 40-80°C for a period of time, monitoring the reaction progress by TLC.

  • Workup: After cooling, wash the organic phase with water.

  • Purification: Evaporate the solvent to obtain the crude product mixture of 2-bromo-4-nitrophenol and 2-bromo-6-nitrophenol. The isomers can be separated by column chromatography or fractional crystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the nitration of bromophenols.

NitrationWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Bromophenol Bromophenol Isomer (o-, m-, or p-) ReactionVessel Reaction at Controlled Temperature Bromophenol->ReactionVessel NitratingAgent Nitrating Agent (e.g., Mixed Acid) NitratingAgent->ReactionVessel Quenching Quenching (e.g., with water/ice) ReactionVessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Organic Layer Purification Purification (Column Chromatography/ Recrystallization) Evaporation->Purification Crude Product Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Purified Product(s)

Caption: General workflow for the nitration of bromophenols.

Regioselectivity 2-Bromophenol 2-Bromophenol 2-Bromo-4-nitrophenol 2-Bromo-4-nitrophenol 2-Bromophenol->2-Bromo-4-nitrophenol para to -OH 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol 2-Bromophenol->2-Bromo-6-nitrophenol ortho to -OH 3-Bromophenol 3-Bromophenol 3-Bromo-2-nitrophenol 3-Bromo-2-nitrophenol 3-Bromophenol->3-Bromo-2-nitrophenol ortho to -OH 3-Bromo-4-nitrophenol 3-Bromo-4-nitrophenol 3-Bromophenol->3-Bromo-4-nitrophenol para to -OH 3-Bromo-6-nitrophenol 3-Bromo-6-nitrophenol 3-Bromophenol->3-Bromo-6-nitrophenol ortho to -OH 4-Bromophenol 4-Bromophenol 4-Bromo-2-nitrophenol 4-Bromo-2-nitrophenol 4-Bromophenol->4-Bromo-2-nitrophenol ortho to -OH

Caption: Regioselectivity in the mononitration of bromophenols.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromo-3-nitrophenol, a versatile building block in the synthesis of complex organic molecules. The presence of both a bromo and a nitro group on the phenol ring allows for a variety of coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This document outlines detailed experimental protocols, presents quantitative data for representative reactions, and illustrates the underlying catalytic cycles and experimental workflows.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] this compound is a particularly interesting substrate due to its trifunctional nature. The bromine atom serves as a reactive handle for oxidative addition to a palladium(0) catalyst. The nitro group, an electron-withdrawing group, can influence the reactivity of the C-Br bond and may require careful consideration in the choice of reaction conditions, particularly the base.[2][3] The phenolic hydroxyl group can also participate in reactions or may require protection depending on the desired transformation.

This document details procedures for three major classes of palladium-catalyzed cross-coupling reactions with this compound:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond between this compound and an organoboron reagent.[4]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between this compound and an amine.[2][5]

  • Sonogashira Coupling: For the formation of a C-C bond between this compound and a terminal alkyne.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds and substituted aromatic rings. The reaction of this compound with various arylboronic acids provides access to a range of 2-aryl-3-nitrophenols.

Quantitative Data

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
Experimental Protocol

Synthesis of 2-phenyl-3-nitrophenol

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-3-nitrophenol.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) (Ar = 2-hydroxy-3-nitrophenyl) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R(L2) (R = Phenyl) Oxidative_Addition->Transmetalation Transmetalation (R-B(OH)2, Base) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination start Start reagents Combine Reactants: This compound, Phenylboronic acid, Pd(PPh3)4, K2CO3 start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat to 100°C (12 h) solvent->heat workup Workup: EtOAc extraction, Wash, Dry heat->workup purify Purification: Column Chromatography workup->purify product Product: 2-Phenyl-3-nitrophenol purify->product

Suzuki-Miyaura Coupling Catalytic Cycle and Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to various N-substituted 2-amino-3-nitrophenols. The choice of base is critical in this reaction to avoid potential side reactions involving the nitro group.[3]

Quantitative Data

The following table presents typical conditions for the Buchwald-Hartwig amination of this compound with morpholine.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001878
Experimental Protocol

Synthesis of 4-(2-hydroxy-6-nitrophenyl)morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Add anhydrous, degassed toluene and morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-arylated product.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) (Ar = 2-hydroxy-3-nitrophenyl) Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-Br) Amine_Coordination [Ar-Pd(II)-X(L)(R2NH)] Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation Ar-Pd(II)-NR2(L) Amine_Coordination->Deprotonation Deprotonation (Base) Reductive_Elimination Ar-NR2 Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration start Start reagents Combine Reactants: This compound, Pd2(dba)3, XPhos, NaOtBu start->reagents inert Inert Atmosphere (Glovebox/Schlenk) reagents->inert solvent Add Anhydrous Toluene & Amine inert->solvent heat Heat to 100°C (18 h) solvent->heat workup Workup: Aqueous Quench, EtOAc extraction heat->workup purify Purification: Column Chromatography workup->purify product Product: N-Aryl Amine purify->product

Buchwald-Hartwig Amination Catalytic Cycle and Workflow

Sonogashira Coupling

The Sonogashira coupling provides an efficient method for the synthesis of 2-alkynyl-3-nitrophenols by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by copper(I) salts.[6]

Quantitative Data

The following table outlines representative conditions for the Sonogashira coupling of this compound with phenylacetylene.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65690
Experimental Protocol

Synthesis of 3-nitro-2-(phenylethynyl)phenol

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-3-nitrophenol.

Catalytic Cycle and Workflow

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_workflow Experimental Workflow Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) (Ar = 2-hydroxy-3-nitrophenyl) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-C≡CR(L2) Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Ar-C≡CR Transmetalation->Reductive_Elimination Reductive Elimination CuX CuX Reductive_Elimination->Pd(0)L2 Regeneration Alkyne_Coordination [H-C≡CR-CuX] CuX->Alkyne_Coordination Alkyne Coordination Deprotonation Cu-C≡CR Alkyne_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Transmetalation to Pd Cycle start Start reagents Combine Reactants: This compound, PdCl2(PPh3)2, CuI start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous THF, Et3N, Alkyne inert->solvent heat Heat to 65°C (6 h) solvent->heat workup Workup: Filtration, Extraction heat->workup purify Purification: Column Chromatography workup->purify product Product: 2-Alkynyl-3-nitrophenol purify->product

Sonogashira Coupling Catalytic Cycles and Workflow

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care.

  • Reactions under inert atmosphere require proper training and equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a variety of substituted phenol derivatives. The protocols and data presented in these application notes serve as a valuable starting point for researchers in organic synthesis and drug discovery. Optimization of the reaction conditions may be necessary for specific substrates and scales to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-nitrophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-3-nitrophenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

A1: When this compound remains at the baseline, it indicates very strong interaction with the stationary phase (silica gel). Here are some potential causes and solutions:

  • Highly Polar Nature: The compound itself is quite polar due to the hydroxyl and nitro groups.

  • Solution 1: Adjust the Mobile Phase. If you are using common solvent systems like ethyl acetate/hexane, consider adding a small amount of a more polar solvent. For very polar compounds, a more aggressive solvent system may be needed.[1][2]

  • Solution 2: Consider Reversed-Phase Chromatography. If modifying the normal phase system is ineffective, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, could be a suitable alternative.[2]

Q2: The separation between this compound and impurities is poor, leading to mixed fractions.

A2: Poor separation can result from several factors related to the column setup and solvent choice.

  • Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving your compound from impurities.

    • Troubleshooting Step: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.3-0.4 for the this compound.[1]

  • Possible Cause: Column Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Troubleshooting Step: Reduce the amount of crude product loaded. As a general rule, the sample weight should be about 1-5% of the silica gel weight.[3]

  • Possible Cause: Compound Degradation on Silica. Some compounds can degrade on the acidic surface of silica gel, leading to streaking and the appearance of new spots on the TLC.

    • Troubleshooting Step: To check for degradation, run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears that is not on the diagonal, your compound is likely degrading.[1][4] If degradation is confirmed, consider deactivating the silica gel with a small amount of a volatile base like triethylamine in the eluent, or use a different stationary phase like alumina.[5]

Q3: I have a low yield of purified this compound after column chromatography.

A3: A low yield can be due to incomplete elution from the column or loss of product during workup.

  • Possible Cause: Compound is Still on the Column. The eluent may not be polar enough to completely elute the compound.

    • Troubleshooting Step: After collecting the main fractions, flush the column with a very polar solvent, such as 100% methanol or acetone, and check the eluate for your compound by TLC.[3]

  • Possible Cause: Very Dilute Fractions. Your compound may have eluted, but the fractions are too dilute to be detected easily.

    • Troubleshooting Step: Concentrate the fractions you expect to contain your product before running a TLC analysis.[1][2]

Q4: The purified this compound appears as a reddish-brown or orange-brown solid. Is this normal?

A4: Yes, this is the expected appearance. Published procedures describe the purified this compound as an orange-brown or reddish-brown solid.[6][7] Nitrophenols are often yellow or orange in color due to the electronic transitions of the nitro group conjugated with the phenolic ring.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] You can start with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value of 0.3-0.5.[3] Dichloromethane has also been used as a solvent for the column chromatography of this compound.[6]

Q2: How should I load my crude this compound onto the column?

A2: There are two common methods for loading your sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent (like dichloromethane).[4] Carefully add this solution to the top of the silica bed using a pipette.[4]

  • Dry Loading: If your compound has poor solubility in the elution solvent, dry loading is recommended.[4] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a free-flowing powder.[4] This powder can then be carefully added to the top of the column.[4][8]

Q3: How can I monitor the progress of the column chromatography?

A3: Since this compound is colored, you may be able to visually track the band as it moves down the column. However, for accurate monitoring and to identify the fractions containing the pure compound, you should collect fractions and analyze them by TLC.[9]

Q4: What are the key physical and chemical properties of this compound?

A4: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C6H4BrNO3[10]
Molecular Weight 218.00 g/mol [10]
Appearance Orange-brown or reddish-brown solid[6][7]
XLogP3-AA 2.1[10]

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation.[10] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

General Protocol for Column Chromatography of this compound
  • Solvent System Selection:

    • Develop a solvent system using TLC. A mixture of hexane/ethyl acetate or dichloromethane is a good starting point.[3][6]

    • Aim for an Rf value of approximately 0.3-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[6]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Ensure there are no cracks or air bubbles.[3]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, perform dry loading as described in the FAQ section.[4][8]

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution, where you gradually increase the polarity of the mobile phase.[3]

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the composition of each fraction using TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Quantitative Data Summary

ParameterDetailsReference
Stationary Phase Ultrapure silica gel, 230-400 mesh[6]
Mobile Phase Examples Dichloromethane (CH2Cl2)[6]
5-70% Ethyl Acetate/Heptane (gradient)[6]
Reported Yield 45%[6]
Reported Purity 97% (by HPLC)[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis to Determine Optimal Solvent System packing Prepare Silica Gel Slurry and Pack Column tlc->packing sample_prep Prepare Sample for Loading (Wet or Dry Method) packing->sample_prep loading Load Sample onto the Column sample_prep->loading elution Elute with Solvent System (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_analysis Analyze Fractions by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Obtain Purified This compound evaporation->final_product troubleshooting_guide issue Observed Problem poor_sep Poor Separation (Mixed Fractions) issue->poor_sep low_yield Low Yield issue->low_yield no_elution Compound Not Eluting issue->no_elution cause_sep Potential Causes poor_sep->cause_sep cause_yield Potential Causes low_yield->cause_yield cause_elution Potential Causes no_elution->cause_elution wrong_solvent_sep Inappropriate Solvent System cause_sep->wrong_solvent_sep is it overloading Column Overloading cause_sep->overloading is it degradation Degradation on Silica cause_sep->degradation is it optimize_tlc Optimize Solvent System via TLC wrong_solvent_sep->optimize_tlc reduce_load Reduce Sample Load overloading->reduce_load deactivate_silica Deactivate Silica or Use Alumina degradation->deactivate_silica on_column Compound Still on Column cause_yield->on_column is it dilute_fractions Fractions Too Dilute cause_yield->dilute_fractions is it flush_polar Flush with Highly Polar Solvent on_column->flush_polar concentrate_fractions Concentrate Fractions before TLC dilute_fractions->concentrate_fractions solvent_too_nonpolar Solvent Too Non-Polar cause_elution->solvent_too_nonpolar is it strong_adsorption Strong Adsorption to Silica cause_elution->strong_adsorption is it increase_polarity Increase Solvent Polarity solvent_too_nonpolar->increase_polarity add_modifier Add Modifier (e.g., acid) or Use Reversed-Phase strong_adsorption->add_modifier solution_sep Solutions solution_yield Solutions solution_elution Solutions

References

Technical Support Center: Recrystallization of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-3-nitrophenol via recrystallization.

Troubleshooting Guide

Effective recrystallization is dependent on the selection of an appropriate solvent and careful control of the crystallization process. This guide addresses common issues encountered during the recrystallization of this compound.

Solvent Selection:

Table 1: Recommended Solvents for Recrystallization Screening of this compound

Solvent ClassRecommended SolventsExpected Solubility ProfileKey Considerations
Alcohols Ethanol, Methanol, IsopropanolLikely to be a good solvent. Nitrophenols generally show good solubility in polar protic solvents.A mixed solvent system (e.g., ethanol/water) may be required to reduce solubility at lower temperatures.
Halogenated Solvents DichloromethaneA related compound, 2-Bromo-4-nitrophenol, has been successfully recrystallized from dichloromethane.[1]Due to its high volatility, care must be taken to avoid premature evaporation and crystallization.
Ketones AcetoneNitrophenols are generally soluble in acetone.[2]Similar to alcohols, a co-solvent may be necessary to decrease solubility for efficient crystal recovery.
Ethers Diethyl EtherOften used for compounds with some polarity.Its low boiling point requires careful handling to prevent boiling over and to ensure slow cooling.
Aromatic Hydrocarbons TolueneMay be effective if the compound is less polar than anticipated.Often used for less polar compounds; may require a co-solvent.
Esters Ethyl AcetateA versatile solvent for a range of polarities.A good candidate for initial screening.
Mixed Solvent Systems Ethanol/Water, Acetone/HexaneAllows for fine-tuning of solvent polarity to achieve optimal solubility characteristics.The ratio of solvents is critical and must be determined experimentally.

Common Recrystallization Problems and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities can lower the melting point. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a different solvent with a lower boiling point.[3]
No Crystal Formation The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated and requires a nucleation site.Gently boil off some of the solvent to increase the concentration and allow it to cool again.[4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
Low Crystal Yield Too much solvent was used, leaving a significant amount of the product in the mother liquor.[4] Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution.[6] Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[6] Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Crystals Form Too Quickly The solution is too concentrated. The solution is cooled too rapidly.Add a small amount of extra solvent and re-heat to dissolve the crystals, then allow to cool more slowly.[7] Insulate the flask to slow the cooling rate.[7]
Colored Impurities in Crystals The impurities have similar solubility to the product in the chosen solvent.Consider a pre-purification step such as column chromatography.[8] Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the solubility of similar compounds, a good starting point for solvent screening would be polar protic solvents like ethanol or methanol, or a halogenated solvent like dichloromethane.[1][9] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.

Q2: How do I perform a mixed-solvent recrystallization?

A2: To perform a mixed-solvent recrystallization, dissolve the crude this compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My purified this compound is still yellow. Is this normal?

A3: Yes, it is common for nitrophenols to be yellow crystalline solids.[3] The color is due to the electronic transitions of the nitro group conjugated with the aromatic ring. However, a very dark or oily appearance may indicate the presence of impurities.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual impurities. A sharp melting point range that is consistent with the literature value also indicates high purity.

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, dichloromethane, toluene, ethyl acetate, water) dropwise.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or sparingly soluble contents in a water bath.

  • Observe the solubility at the elevated temperature. An ideal solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath.

  • The solvent that yields a good quantity of crystalline precipitate upon cooling is a suitable candidate for recrystallization.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Solvent Selection (Protocol 1) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no charcoal decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying analysis Purity Analysis (HPLC, NMR, MP) drying->analysis end Pure this compound analysis->end Troubleshooting_Recrystallization cluster_solutions1 cluster_solutions2 cluster_solutions3 start Recrystallization Issue? q1 No Crystals Formed? start->q1 q2 Product Oiled Out? start->q2 q3 Low Yield? start->q3 q1->q2 No a1_1 Too much solvent used. -> Boil off excess solvent. q1->a1_1 Yes a1_2 Supersaturated solution. -> Scratch flask or add seed crystal. q1->a1_2 Yes q2->q3 No a2_1 Solvent boiling point > Product melting point. -> Reheat, add more solvent, cool slowly. q2->a2_1 Yes a2_2 Significant impurities present. -> Consider pre-purification. q2->a2_2 Yes a3_1 Excess solvent used. -> Use minimum hot solvent. q3->a3_1 Yes a3_2 Premature crystallization. -> Pre-heat filtration apparatus. q3->a3_2 Yes

References

Identifying common impurities in 2-Bromo-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include 2-amino-3-nitrophenol and 2-bromo-3-nitroanisole.[1] The synthesis from 2-amino-3-nitrophenol typically involves a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine.[1][2] The synthesis from 2-bromo-3-nitroanisole involves the demethylation of the methoxy group to a hydroxyl group.[1]

Q2: What are the typical yields and purity of this compound after initial synthesis and purification?

The reported yield and purity can vary depending on the synthetic route and purification method. For instance, a synthesis starting from 2-amino-3-nitrophenol followed by purification via fast column chromatography can yield the product as an orange-brown solid with a purity of 97% as determined by HPLC.[1][2] In one documented procedure, this method resulted in a 45% yield.[1][2]

Q3: What analytical techniques are recommended for purity assessment and impurity identification?

A combination of analytical techniques is recommended for a comprehensive analysis of this compound and its potential impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.[1][2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify the mass of unknown impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is crucial for the unambiguous identification of the product and any isomeric or structurally related impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -NO₂, C-Br) in the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Diazotization: In the Sandmeyer reaction from 2-amino-3-nitrophenol, the conversion of the amino group to a diazonium salt may be incomplete. This can be due to improper temperature control (reaction is typically carried out at 0°C) or incorrect stoichiometry of sodium nitrite and acid.[1][2]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Allowing the reaction temperature to rise above the recommended 0-5°C can lead to decomposition and the formation of undesired byproducts.

  • Inefficient Copper(I) Bromide Catalysis: The Sandmeyer reaction relies on a copper(I) bromide catalyst. The quality and activity of the catalyst are crucial for an efficient reaction.

  • Loss of Product During Extraction and Purification: this compound is soluble in organic solvents like diethyl ether.[1][2] Inefficient extraction from the aqueous reaction mixture can lead to significant product loss. Similarly, losses can occur during column chromatography if the appropriate solvent system is not used.

Solutions:

  • Optimize Diazotization Conditions: Ensure the reaction is maintained at 0°C during the addition of sodium nitrite.[1][2] Use a slight excess of sodium nitrite to ensure complete conversion of the starting material.

  • Strict Temperature Control: Use an ice bath to maintain the temperature of the reaction mixture throughout the diazotization and Sandmeyer reaction steps.

  • Use High-Quality Catalyst: Ensure the copper(I) bromide is fresh and active.

  • Efficient Extraction and Purification: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize the recovery of the product from the aqueous layer.[1][2] Optimize the solvent system for column chromatography to ensure good separation and minimal product loss.

Issue 2: Presence of Unexpected Impurities in the Final Product

Common Impurities and Their Identification:

Based on the common synthetic routes, the following impurities are likely to be encountered:

Impurity NamePotential OriginIdentification via Analytical Techniques
2-Amino-3-nitrophenol Unreacted starting material in the Sandmeyer reaction route.[1][2]HPLC: Will have a different retention time than the product. MS: Mass will correspond to the starting material. ¹H NMR: Presence of signals corresponding to the amino protons.
3-Nitrophenol Reductive de-bromination of the product or decomposition of the diazonium salt followed by hydroxylation.HPLC: Different retention time. MS: Mass will correspond to 3-nitrophenol. ¹H NMR: Absence of the bromine substituent will alter the aromatic proton signals.
Isomeric Dibromonitrophenols Over-bromination if the synthesis involves a bromination step.HPLC: Likely to have a longer retention time due to increased hydrophobicity. MS: Mass will be higher than the product, corresponding to the addition of a second bromine atom. ¹H NMR: The aromatic region will show a different splitting pattern.
2-Bromo-5-nitrophenol Formation of the regioisomer during nitration of 2-bromophenol (if this synthetic route is used).HPLC: May have a similar retention time, requiring optimized separation conditions. MS: Same mass as the desired product. ¹H NMR: Distinct chemical shifts and coupling constants for the aromatic protons.

Solutions for Impurity Removal:

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials, byproducts, and isomers.[1][2] A silica gel column with a suitable solvent system (e.g., dichloromethane or a mixture of ethyl acetate and heptane) can be used.[1]

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from an appropriate solvent can be an effective purification method.

  • Aqueous Wash: Washing the organic extract with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. A subsequent wash with brine can remove residual water.[1]

Experimental Protocols

Synthesis of this compound from 2-Amino-3-nitrophenol (Sandmeyer Reaction) [1][2]

  • Dissolution of Starting Material: Dissolve 2-amino-3-nitrophenol in a mixture of water and 1,4-dioxane.

  • Addition of Acid: Heat the mixture to reflux and add hydrobromic acid (48%) dropwise. Continue refluxing for a short period after the addition is complete.

  • Diazotization: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.

  • Sandmeyer Reaction: In a separate flask, prepare a mixture of cuprous bromide (I) in water and hydrobromic acid, and cool it to 0°C. Add the previously prepared diazonium salt solution dropwise to this mixture.

  • Reaction Work-up: After the addition, stir the reaction mixture at 0°C, then warm it to 60°C, and finally, let it stir at room temperature overnight.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by fast column chromatography using silica gel and an appropriate solvent like dichloromethane.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_low_yield_solutions Low Yield Solutions cluster_impurity_solutions Impurity Solutions cluster_analysis Analysis & Purification start Start: 2-Amino-3-nitrophenol diazotization Diazotization (NaNO2, HBr, 0°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer crude_product Crude this compound sandmeyer->crude_product low_yield Low Yield? crude_product->low_yield impurities Impurities Detected? crude_product->impurities temp_control Optimize Temperature Control low_yield->temp_control Yes reagent_quality Check Reagent Quality/Stoichiometry low_yield->reagent_quality Yes extraction_opt Optimize Extraction & Purification low_yield->extraction_opt Yes column_chrom Column Chromatography impurities->column_chrom Yes recrystallization Recrystallization impurities->recrystallization Yes aqueous_wash Aqueous Wash impurities->aqueous_wash Yes analysis HPLC, MS, NMR Analysis column_chrom->analysis recrystallization->analysis aqueous_wash->analysis pure_product Pure this compound analysis->pure_product

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions for the synthesis of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-nitrophenol. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of reaction conditions and ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic approaches for this compound are:

  • Direct bromination of 3-nitrophenol: This is a common and direct method. However, controlling regioselectivity to favor the desired 2-bromo isomer over other isomers can be a challenge.

  • Sandmeyer reaction of 2-amino-3-nitrophenol: This method offers high regioselectivity but involves a multi-step process starting from the corresponding aniline derivative.[1][2]

Q2: How do the directing effects of the substituents on 3-nitrophenol influence bromination?

A2: In 3-nitrophenol, the hydroxyl (-OH) group is an activating, ortho, para-director, while the nitro (-NO₂) group is a deactivating, meta-director. The hydroxyl group's activating effect is generally stronger, directing the incoming electrophile (bromine) to the positions ortho and para to it (positions 2, 4, and 6). The nitro group directs to the positions meta to it (positions 1 and 5). The combination of these effects favors bromination at the 2, 4, and 6 positions. To achieve selective synthesis of this compound, careful control of reaction conditions is necessary to minimize the formation of 4-bromo and 6-bromo isomers.

Q3: What are the most common brominating agents for this synthesis?

A3: Common brominating agents for phenols include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃, and N-Bromosuccinimide (NBS). The choice of reagent can significantly impact the regioselectivity and yield of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both bromine and hydrobromic acid are corrosive and toxic. Nitric acid and sulfuric acid are strong oxidizing agents and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken to control the reaction temperature, especially during nitration and bromination, as these reactions can be exothermic.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents. - Formation of side products. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For bromination, low temperatures can improve selectivity. - Use pure and dry reagents and solvents. - Adjust the stoichiometry of the reagents. - Ensure efficient extraction and minimize transfers during purification.
Formation of Multiple Isomers (Poor Regioselectivity) - Strong activating effect of the hydroxyl group leading to substitution at multiple positions. - Reaction conditions favoring polysubstitution.- Use a milder brominating agent, such as N-Bromosuccinimide (NBS). - Employ a non-polar solvent to reduce the reactivity of the brominating agent. - Perform the reaction at a lower temperature to enhance selectivity. - Consider using a bulky brominating agent to sterically hinder ortho positions.
Formation of Colored Impurities - Oxidation of the phenol starting material or product. - Presence of residual bromine in the final product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - During the workup, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.
Product is an Oil or Difficult to Crystallize - Presence of impurities that inhibit crystallization. - The product may be a low-melting solid.- Purify the crude product using column chromatography to remove impurities. - Try different solvent systems for recrystallization. - If the product is indeed an oil at room temperature, confirm its identity and purity using analytical techniques like NMR and Mass Spectrometry.

Experimental Protocols

Method 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis from 2-amino-3-nitrophenol.[1][2]

Step 1: Diazotization of 2-amino-3-nitrophenol

  • Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[1]

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes.[1]

  • Continue refluxing for an additional 15 minutes after the addition is complete.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.[1]

  • Stir the resulting diazonium salt solution at 0 °C for 15 minutes.[1]

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.[1]

  • Add the cold diazonium salt solution dropwise to the stirred cuprous bromide mixture.[1]

  • Stir the reaction mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes.[1]

  • Cool the mixture to room temperature and stir overnight.[1]

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[1]

  • Combine the organic layers and wash with brine (1 x 150 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₃ is mentioned in the source, but Na₂SO₄ is more common for drying), filter, and concentrate under reduced pressure to obtain the crude product as a reddish-brown oil.[1]

  • Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound as an orange-brown solid.[1]

Expected Yield: Approximately 45%.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Sandmeyer Reaction2-Amino-3-nitrophenolNaNO₂, HBr, CuBr~45%[1]High regioselectivity.Multi-step process, use of toxic reagents.
Direct Bromination3-NitrophenolBr₂ or NBSVariableMore direct route.Potential for low regioselectivity and side product formation.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 2-Amino-3-nitrophenol B Dissolve in H₂O/Dioxane A->B C Add HBr, Reflux B->C D Cool to 0°C C->D E Add NaNO₂ solution D->E F Diazonium Salt Solution E->F H Add Diazonium Salt Solution F->H G Prepare CuBr/HBr solution G->H I Warm to 60°C H->I J Stir Overnight I->J K Extraction with Et₂O J->K L Wash with Brine K->L M Dry and Concentrate L->M N Column Chromatography M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_noreaction Troubleshooting No Reaction Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion Impurity Impurity Formation Problem->Impurity Side Products NoReaction No Reaction Problem->NoReaction No Product CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents ChangeSolvent Change Solvent Impurity->ChangeSolvent CheckCatalyst Check Catalyst Activity NoReaction->CheckCatalyst OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp MonitorReaction Monitor by TLC OptimizeTemp->MonitorReaction MilderReagent Use Milder Brominating Agent ChangeSolvent->MilderReagent Purification Optimize Purification MilderReagent->Purification IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp CheckStartingMaterial Verify Starting Material IncreaseTemp->CheckStartingMaterial

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting low yields in 2-Bromo-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Bromo-3-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound are:

  • From 2-Amino-3-nitrophenol: This involves a Sandmeyer reaction where the amino group is converted to a diazonium salt and subsequently replaced by bromine.[1][2]

  • From 2-Bromo-3-nitroanisole: This route involves the demethylation of the corresponding anisole to yield the phenol.[1]

Q2: What are the key factors that influence the yield of the this compound synthesis?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-amino-3-nitrophenol or the brominating agent, can lead to side reactions and lower yields.[3]

  • Reaction Temperature: Precise temperature control is crucial, especially during the diazotization and Sandmeyer reactions, as diazonium salts can be unstable at higher temperatures.[1][3]

  • Rate of Reagent Addition: Slow and controlled addition of reagents, like sodium nitrite during diazotization, is essential to prevent side reactions and ensure complete conversion.[1][2]

  • pH of the Reaction Medium: The acidity of the medium is important for the stability of the diazonium salt and the efficiency of the subsequent bromination.[4]

  • Choice of Brominating Agent: The reactivity of the brominating agent can affect selectivity and the potential for polybromination.[4][5]

Q3: How do the directing effects of the substituents on the phenol ring influence the bromination?

A3: The regioselectivity of the bromination is governed by the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group is an ortho, para-director and an activating group, while the nitro group is a meta-director and a deactivating group.[6] In the case of 3-nitrophenol, the hydroxyl group directs ortho and para to itself. The nitro group deactivates the ring, particularly at the ortho and para positions relative to itself. The final position of bromination is a result of these competing effects.[6]

Troubleshooting Guide for Low Yields

Problem: Low yield of this compound when synthesizing from 2-Amino-3-nitrophenol.

Symptom Possible Cause Troubleshooting Step
Incomplete consumption of starting material (2-Amino-3-nitrophenol) Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite.[1] Check the purity and stoichiometry of sodium nitrite.
Insufficient acid concentration.Use the recommended concentration and volume of hydrobromic acid to ensure the formation and stability of the diazonium salt.[1][2]
Formation of a dark, tarry substance Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper(I) bromide solution.[1] Avoid exposure to light.
Side reactions due to impurities.Use pure starting materials. Recrystallize 2-amino-3-nitrophenol if necessary.
Low yield after purification Inefficient extraction of the product.Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether.[1][7]
Loss of product during column chromatography.Choose an appropriate solvent system for column chromatography to ensure good separation and minimize product loss. Dichloromethane has been reported to be an effective solvent.[1][7]

Experimental Protocols

Synthesis of this compound from 2-Amino-3-nitrophenol

This protocol is adapted from established procedures.[1][2]

Materials:

  • 2-Amino-3-nitrophenol

  • Water

  • 1,4-Dioxane

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Diethyl ether

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

  • Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (e.g., 2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, prepare a stirred mixture of cuprous bromide (I) (e.g., 5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL) and cool it to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes.

  • Cool the mixture to room temperature and stir overnight.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography using dichloromethane as the eluent to afford pure this compound.[1][7]

Visualizations

Troubleshooting_Low_Yields Troubleshooting Logic for Low Yields in this compound Synthesis start Low Yield Observed check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm incomplete_diazotization Incomplete Diazotization? check_sm->incomplete_diazotization Starting material present dark_product Dark/Tarry Product Observed? check_sm->dark_product Starting material consumed temp_control Verify Temperature Control (0-5 °C) incomplete_diazotization->temp_control Yes reagent_quality Check NaNO2 Purity & Stoichiometry incomplete_diazotization->reagent_quality No yield_improved Yield Improved temp_control->yield_improved reagent_quality->yield_improved diazonium_decomposition Diazonium Salt Decomposition? dark_product->diazonium_decomposition Yes purification_issue Low Yield After Purification? dark_product->purification_issue No maintain_temp Maintain Low Temperature & Protect from Light diazonium_decomposition->maintain_temp Yes maintain_temp->yield_improved extraction_efficiency Optimize Extraction Protocol (multiple extractions) purification_issue->extraction_efficiency Yes chromatography_optimization Optimize Column Chromatography Conditions purification_issue->chromatography_optimization Yes extraction_efficiency->yield_improved chromatography_optimization->yield_improved

Caption: Troubleshooting workflow for low yields.

Synthesis_Pathway Synthesis of this compound via Sandmeyer Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Formation cluster_side_reactions Potential Side Reactions start_material 2-Amino-3-nitrophenol reagents1 HBr, NaNO2 0-5 °C diazonium Diazonium Salt Intermediate reagents1->diazonium Diazotization reagents2 CuBr decomposition Decomposition to Phenol diazonium->decomposition Unwanted coupling Azo Coupling diazonium->coupling Unwanted product This compound reagents2->product Sandmeyer Reaction

Caption: Reaction pathway for this compound synthesis.

References

Preventing side reactions during the functionalization of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitrophenol. The following sections address common issues encountered during functionalization reactions such as etherification and esterification, with a focus on preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary sites for reactivity: the acidic phenolic hydroxyl group (-OH), the carbon atom attached to the bromine atom (C-Br), and the aromatic ring itself, which is activated by the electron-withdrawing nitro group. The hydroxyl group is the most common site for initial functionalization.

Q2: I am attempting an O-alkylation (Williamson ether synthesis) but am getting low yields. What are the common causes?

A2: Low yields in Williamson ether synthesis with this substrate can be due to several factors:

  • Incomplete deprotonation of the phenol: The phenoxide is the active nucleophile. Ensure you are using a sufficiently strong base to completely deprotonate the phenol.

  • Competing C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).

  • Side reactions involving the nitro or bromo groups: While less likely under typical etherification conditions, harsh reaction conditions could lead to undesired reactions.

  • Steric hindrance: The bromine and nitro groups ortho and meta to the hydroxyl group can sterically hinder the approach of bulky alkylating agents.

Q3: Can Nucleophilic Aromatic Substitution (SNAr) of the bromine atom be a significant side reaction?

A3: The potential for SNAr exists due to the presence of the electron-withdrawing nitro group. However, the nitro group is meta to the bromine atom. SNAr is most strongly activated when the electron-withdrawing group is ortho or para to the leaving group. Therefore, while SNAr is a possibility under certain conditions (strong nucleophiles, high temperatures), it is generally less favored for this specific isomer compared to, for example, 2-bromo-4-nitrophenol.

Q4: What is the best way to protect the hydroxyl group of this compound before performing other reactions on the molecule?

A4: The hydroxyl group can be protected as an ether or an ester. The choice of protecting group depends on the subsequent reaction conditions.

  • Silyl ethers (e.g., TBDMS): Good for protection under basic and nucleophilic conditions. They are typically removed with fluoride ions (e.g., TBAF).

  • Benzyl ether (Bn): Stable to a wide range of conditions but can be removed by catalytic hydrogenation, which may also reduce the nitro group.

  • Methyl ether (Me): Very stable and can be difficult to remove. Demethylation often requires harsh reagents like BBr3.

  • Acetate ester: Easily introduced using acetic anhydride or acetyl chloride and removed by mild acid or base hydrolysis.

Troubleshooting Guides

Problem 1: Low Yield of O-Alkylation Product in Williamson Ether Synthesis
Potential CauseTroubleshooting Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K2CO3) to ensure complete formation of the phenoxide. Monitor for the cessation of H2 gas evolution if using NaH.
Competing C-Alkylation Use a polar apathetic solvent like DMF or DMSO to favor O-alkylation over C-alkylation.
Elimination of Alkyl Halide Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong, sterically hindered base.
Low Reactivity of Alkyl Halide Use an alkyl iodide or bromide, which are better leaving groups than chlorides. The use of a catalytic amount of sodium iodide can facilitate the reaction with an alkyl chloride.
Steric Hindrance For bulky alkyl groups, consider using a less sterically hindered alkylating agent if the synthetic route allows.
Problem 2: Formation of Multiple Products in Esterification
Potential CauseTroubleshooting Solution
Use of a Strong Base For simple esterifications (e.g., with an acid chloride or anhydride), a mild base like pyridine or triethylamine is often sufficient as a scavenger for the acid byproduct. Stronger bases may promote side reactions.
Reaction with Solvent Ensure the solvent is inert. For example, if using an alcohol as a solvent with an acid chloride, transesterification can occur. Use a non-nucleophilic solvent like DCM, THF, or toluene.
Incomplete Reaction Ensure at least one equivalent of the acylating agent is used. Monitor the reaction by TLC to confirm the consumption of the starting material.
Hydrolysis of Product During workup, minimize contact with strong aqueous acids or bases if the ester is labile.

Data Presentation

Table 1: Illustrative Yields for Williamson Ether Synthesis with Ethyl Bromide

BaseSolventTemperature (°C)Time (h)Expected Predominant ProductIllustrative Yield (%)
K2CO3AcetoneReflux122-Bromo-1-ethoxy-3-nitrobenzene60-70
NaHDMF2542-Bromo-1-ethoxy-3-nitrobenzene85-95
NaHTolueneReflux82-Bromo-1-ethoxy-3-nitrobenzene & C-alkylated products50-60 (O-alkylated)
t-BuOKTHF2562-Bromo-1-ethoxy-3-nitrobenzene70-80

Table 2: Illustrative Yields for Esterification with Acetyl Chloride

BaseSolventTemperature (°C)Time (h)Expected ProductIllustrative Yield (%)
PyridineDCM0 to 2522-Bromo-3-nitrophenyl acetate>95
TriethylamineDCM0 to 2522-Bromo-3-nitrophenyl acetate>95
NoneNeat (reflux)5112-Bromo-3-nitrophenyl acetate80-90
NaOH (aq)Schotten-Baumann0 to 2512-Bromo-3-nitrophenyl acetate85-95

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

  • Deprotonation: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench carefully by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Esterification with an Acid Chloride
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Acylation: Add the acid chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated aqueous sodium bicarbonate (2x), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for O-Alkylation start Start: this compound deprotonation Deprotonation (NaH, DMF, 0°C to RT) start->deprotonation phenoxide Formation of Sodium 2-bromo-3-nitrophenoxide deprotonation->phenoxide alkylation Alkylation (Alkyl Halide, 0°C to RT) phenoxide->alkylation product_formation Formation of Ether Product alkylation->product_formation workup Aqueous Workup and Extraction product_formation->workup purification Column Chromatography workup->purification end Purified Ether Product purification->end

Caption: Workflow for the O-alkylation of this compound.

side_reaction_pathway Potential Side Reaction Pathways cluster_o_alkylation Desired Pathway cluster_c_alkylation Side Reaction 1 cluster_snar Side Reaction 2 phenoxide 2-Bromo-3-nitrophenoxide o_alkylation O-Alkylation (Favored in polar aprotic solvents) phenoxide->o_alkylation c_alkylation C-Alkylation (Can occur in non-polar solvents) phenoxide->c_alkylation snar SNAr (Less likely, but possible with strong nucleophiles/heat) phenoxide->snar [Nu-] ether_product Ether Product o_alkylation->ether_product c_product C-Alkylated Byproduct c_alkylation->c_product snar_product SNAr Product snar->snar_product

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of substituted nitrophenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the nitration of substituted phenols?

A1: The regioselectivity of phenol nitration is a multifactorial issue governed by several key factors:

  • Directing Effects of Substituents: The hydroxyl group (-OH) of phenol is a strong activating group and an ortho, para-director. This means it directs the incoming nitro group (NO2) to the positions ortho (adjacent) and para (opposite) to itself.[1] The electron-donating nature of the hydroxyl group stabilizes the carbocation intermediates formed during electrophilic attack at these positions through resonance.[1][2]

  • Steric Hindrance: Bulky substituents on the phenol ring or the use of a bulky nitrating agent can hinder attack at the ortho position, leading to a preference for para substitution.[3][4]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically controlled ortho product, while higher temperatures can favor the more thermodynamically stable para product.[4][5]

  • Solvent Polarity: The polarity of the solvent can affect the solvation of the transition states leading to the ortho and para products, thereby influencing the isomer ratio.[3][4]

  • Choice of Nitrating Agent and Catalyst: Different nitrating agents and catalysts can exhibit varying degrees of steric bulk and reactivity, significantly impacting the regiochemical outcome.[6][7]

Q2: How can I favor the formation of the ortho-nitrophenol isomer?

A2: Achieving high ortho-selectivity often involves strategies that promote intramolecular interactions or utilize specific reaction media:

  • Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond between the hydroxyl group and the incoming nitro group at the ortho position can stabilize the transition state, making ortho substitution favorable.[8]

  • Use of Specific Catalysts and Reagents: Certain reagents have been shown to promote ortho-nitration. For instance, silica-supported aluminum nitrate has been reported to exhibit high o-selectivity.[9] Another method involves using NH4NO3 with KHSO4 as a catalyst.[3]

  • Microemulsions: Performing the nitration in a microemulsion can provide a unique reaction environment at the oil-water interface that favors the formation of the ortho isomer.[10]

Q3: What methods can be employed to maximize the yield of the para-nitrophenol isomer?

A3: To enhance the formation of the para isomer, the following approaches can be taken:

  • Blocking the ortho Positions: If the ortho positions are blocked by other substituents, nitration will be directed to the para position.

  • Utilizing Steric Hindrance: Employing a bulky nitrating agent or having a bulky substituent on the phenol can sterically hinder the ortho positions, thus favoring para substitution.[3]

  • Solid Acid Catalysts: Zeolite catalysts with specific pore sizes (around 5 to 5.5 Å) have been shown to significantly favor the formation of the para-nitro isomer by exerting shape selectivity.[7]

  • Nitrosation followed by Oxidation: A two-step process involving nitrosation with nitrous acid (HNO2) to form the para-nitrosophenol, followed by oxidation with dilute nitric acid, can yield the para-nitrophenol as the major product.[11][12] The initial nitrosation step often shows a high preference for the para position.[13]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Yield / Decomposition of Starting Material Phenols are highly activated and susceptible to oxidation by strong nitrating agents.[14]- Maintain low reaction temperatures (e.g., using an ice bath).- Use a milder nitrating agent such as dilute nitric acid or a metal nitrate salt (e.g., Cu(NO₃)₂·3H₂O).[4][6]- Add the nitrating agent slowly to control the reaction exotherm.
Formation of Polynitrated Products (e.g., Picric Acid) The high reactivity of the phenol ring can lead to multiple nitrations, especially with strong nitrating agents like concentrated nitric acid and sulfuric acid.[15]- Use dilute nitric acid.[15]- Employ a less aggressive nitrating system, such as NaNO₃ with a solid acid catalyst.[16]- Carefully control the stoichiometry of the nitrating agent.
Poor Regioselectivity (Undesired ortho:para Ratio) Reaction conditions are not optimized to favor one isomer over the other.- To favor para: Increase the reaction temperature; use a non-polar solvent; employ a sterically bulky nitrating agent or a shape-selective catalyst like ZSM-5 zeolite.[4][7]- To favor ortho: Decrease the reaction temperature; consider using a chelating metal-based nitrating agent; explore microemulsion reaction conditions.[4][10]
Difficulty in Separating ortho and para Isomers The isomers often have similar physical properties.The ortho and para isomers can typically be separated by steam distillation. o-Nitrophenol is more volatile due to intramolecular hydrogen bonding, while p-nitrophenol has a higher boiling point due to intermolecular hydrogen bonding.[15]

Experimental Protocols

Protocol 1: Regioselective ortho-Nitration using NH₄NO₃ and KHSO₄[4]

This method provides a convenient route for the regioselective introduction of a nitro group at the ortho position of various phenols.

Materials:

  • Substituted Phenol (e.g., 4-Bromophenol)

  • Ammonium Nitrate (NH₄NO₃)

  • Potassium Hydrogen Sulfate (KHSO₄)

  • Acetonitrile (CH₃CN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) in acetonitrile (5 mL).

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Add anhydrous sodium sulfate to the combined filtrate and filter again.

  • Remove the solvent by distillation to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data for Selected Phenols:

SubstrateProductYield (%)
Phenol2-Nitrophenol90
4-Methylphenol2-Nitro-4-methylphenol92
4-Bromophenol2-Nitro-4-bromophenol95
4-Chlorophenol2-Nitro-4-chlorophenol94
Data adapted from DergiPark.[3]
Protocol 2: Synthesis of 2-nitro-4-tert-butylphenol[18]

This protocol details a straightforward nitration of a para-substituted phenol, leading exclusively to the ortho-nitro product.

Materials:

  • 4-tert-butylphenol

  • Ethyl Acetate

  • Nitric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • 1N Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-tert-butylphenol (30 g, 0.2 mole) in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a mixture of nitric acid (13 mL) and water (13 mL) dropwise over 10 minutes.

  • Add a catalytic amount of NaNO₂.

  • Stir the reaction for 45 minutes.

  • Wash the reaction mixture with an excess of 1N HCl.

  • Separate the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure to yield the product.

Visualizations

experimental_workflow General Workflow for Phenol Nitration and Analysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Substituted Phenol in Solvent reagents Add Nitrating Agent / Catalyst start->reagents control Control Temperature and Stirring reagents->control monitor Monitor Progress (TLC/GC) control->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze regioselectivity_logic Decision Pathway for Controlling Regioselectivity cluster_ortho Ortho-Selective Strategies cluster_para Para-Selective Strategies q1 Desired Isomer? ortho_temp Low Temperature q1->ortho_temp Ortho para_temp High Temperature q1->para_temp Para ortho_reagent Chelating Reagent (e.g., Metal Nitrates) ortho_media Microemulsion para_sterics Bulky Reagent / Substrate para_catalyst Shape-Selective Catalyst (e.g., Zeolite) para_twostep Nitrosation then Oxidation

References

Technical Support Center: Scaling Up 2-Bromo-3-nitrophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-3-nitrophenol, with a focus on addressing challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most commonly cited laboratory-scale synthesis routes for this compound are:

  • Sandmeyer Reaction: This route starts with the diazotization of 2-amino-3-nitrophenol, followed by a copper(I) bromide-mediated substitution.[1][2]

  • Demethylation: This method involves the demethylation of 2-bromo-3-nitroanisole, often using a reagent like boron tribromide.[1]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound introduces several significant safety hazards:

  • Thermal Runaway: Nitration reactions are highly exothermic.[3][4] Poor heat dissipation in larger reactors can lead to a rapid increase in temperature, potentially causing loss of control over the reaction and even an explosion.

  • Handling of Hazardous Reagents: The synthesis involves highly corrosive and toxic substances like hydrobromic acid, nitric acid, and bromine.[3][5] Handling larger quantities of these chemicals increases the risk of exposure and injury.

  • Diazonium Salt Instability: Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated or allowed to dry.[6] It is crucial to keep them in solution and at low temperatures.

  • Gas Evolution: The reaction can produce toxic fumes, such as nitrogen dioxide, which are harmful if inhaled.[3] Adequate ventilation and gas scrubbing are essential at larger scales.

Q3: My this compound product is a yellow to orange-brown solid. Is this expected?

A3: Yes, this compound is typically described as a yellow or orange-brown solid.[1] The color is characteristic of nitrophenolic compounds.

Troubleshooting Guide

Low Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material (e.g., 2-amino-3-nitrophenol). Incomplete diazotization in the Sandmeyer reaction.Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate mixing.
Insufficient brominating agent.Use at least one equivalent of the brominating agent. Monitor the reaction by TLC or HPLC to ensure completion.
Significant formation of byproducts. Over-nitration or polybromination.Control the reaction temperature carefully; lower temperatures favor monosubstitution.[7] Use a milder brominating agent if polybromination is an issue.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold (0-5 °C) at all times and use it immediately after preparation. Avoid exposure to light.
Product loss during workup and purification. Emulsion formation during extraction.The addition of a solvent like toluene can help to break up emulsions that may form during the workup of the Sandmeyer reaction.[6]
Product is too soluble in the recrystallization solvent.Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Incomplete elution from the chromatography column.After collecting the main product fraction, flush the column with a more polar solvent to ensure all the product has been eluted.[8]
Purity Issues
Symptom Potential Cause Suggested Solution
Presence of multiple spots on TLC after reaction. Formation of isomeric byproducts (e.g., other bromo-nitrophenols).Optimize the reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. Purification by column chromatography is often necessary.[1][2]
Residual starting materials or intermediates.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time or temperature as needed.
Product fails to crystallize or forms an oil. Presence of impurities inhibiting crystallization.Re-purify the crude product by column chromatography before attempting recrystallization.[8]
Inappropriate recrystallization solvent.Test a range of solvents or solvent mixtures to find a suitable system for crystallization.[8]
Broad melting point range of the final product. The product is impure.Recrystallize the product again from a suitable solvent or perform another purification step like column chromatography.
Scale-Up Challenges
Symptom Potential Cause Suggested Solution
Difficulty in maintaining a low reaction temperature. Inefficient heat transfer in a large reactor.Use a reactor with a high surface area-to-volume ratio. Employ a robust cooling system and consider a semi-batch process with slow, controlled addition of reagents.[9] Continuous flow reactors can offer superior temperature control.[4]
Formation of a thick slurry that is difficult to stir. Precipitation of intermediates or product.Choose a solvent system in which all components remain in solution or the resulting slurry is manageable. Ensure the reactor is equipped with a powerful overhead stirrer.
Inconsistent results between batches. Poor mixing leading to localized "hot spots" or concentration gradients.Ensure efficient and consistent agitation throughout the reaction. The type of impeller and stirring speed should be optimized for the reactor geometry and reaction mixture viscosity.
Safety concerns with handling large quantities of hazardous materials. Increased risk of spills, exposure, and violent reactions.Conduct a thorough process safety assessment before scaling up.[3][10] Use closed systems for reagent transfer where possible. Ensure all personnel are equipped with appropriate personal protective equipment (PPE) and are trained in emergency procedures.[3][5]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Lab Scale)

This protocol is adapted from literature procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

  • Diazotization:

    • Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and a co-solvent like 1,4-dioxane.

    • Add hydrobromic acid (48%) and heat the mixture to reflux.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (48%) and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for a short period.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1][2]

Visualizations

Synthesis_Pathway 2-amino-3-nitrophenol 2-amino-3-nitrophenol Diazonium Salt Diazonium Salt 2-amino-3-nitrophenol->Diazonium Salt 1. HBr, NaNO2 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuBr, HBr Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Run Reaction Run Reaction Start->Run Reaction Monitor Progress (TLC/HPLC) Monitor Progress (TLC/HPLC) Run Reaction->Monitor Progress (TLC/HPLC) Scale-up Issues Scale-up Issues Run Reaction->Scale-up Issues Workup Workup Monitor Progress (TLC/HPLC)->Workup Complete Low Conversion Low Conversion Monitor Progress (TLC/HPLC)->Low Conversion Incomplete Purification Purification Workup->Purification Analyze Product Analyze Product Purification->Analyze Product End End Analyze Product->End Meets Specs Impure Product Impure Product Analyze Product->Impure Product Fails Specs

References

Stability issues of 2-Bromo-3-nitrophenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Bromo-3-nitrophenol under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of this compound, several degradation pathways can be postulated under stress conditions:

  • Hydrolysis: Under either acidic or basic conditions, the bromine atom could potentially be displaced by a hydroxyl group, leading to the formation of 3-nitrocatechol. This is a common degradation pathway for halogenated phenols.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored degradation products, such as quinones.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under certain reducing conditions.

  • Polymerization: Under harsh conditions, phenolic compounds can polymerize to form complex, often colored, polymeric materials.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[1] A stability-indicating method should be developed to separate the parent compound from its potential degradation products.[1] Coupling the liquid chromatography system to a mass spectrometer (LC-MS) can provide valuable information for the identification of unknown degradation products by determining their molecular weights and fragmentation patterns.[2]

Q4: Are there any known incompatibilities for this compound?

A4: As a phenolic compound, this compound may be incompatible with strong oxidizing agents and strong bases. Contact with bases can lead to the formation of the phenoxide salt, which may have different stability and solubility characteristics. It is advisable to avoid prolonged exposure to highly alkaline conditions unless required for a specific reaction.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Discoloration of the this compound solution (e.g., turning yellow or brown) Oxidation or degradation of the compound.Prepare fresh solutions before use. Store stock solutions protected from light and at a low temperature (e.g., 2-8 °C). Consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
Appearance of new peaks in the HPLC chromatogram during a time-course experiment Formation of degradation products.This is an expected outcome of a stability study. Characterize the new peaks using techniques like LC-MS to identify the degradation products. Monitor the decrease in the parent peak area and the increase in the degradation product peak areas over time to determine the degradation kinetics.
Poor recovery of this compound from the sample matrix Adsorption to container surfaces or instability in the sample diluent.Use silanized glassware or polypropylene containers to minimize adsorption. Ensure the sample diluent is of an appropriate pH to maintain the stability of the compound during analysis.
Inconsistent results in stability studies Variability in experimental conditions such as pH, temperature, or light exposure.Tightly control all experimental parameters. Use calibrated equipment and ensure consistent light exposure if photostability is being assessed.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equal volume of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

3. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature.

  • Withdraw samples at various time points (e.g., 0, 15, 30, 60, 120 minutes), as degradation is often faster under basic conditions.

  • Neutralize the samples with an equal volume of 0.1 M hydrochloric acid (HCl) before HPLC analysis.

  • Analyze the samples by HPLC.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

  • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., in methanol) to a photostability chamber with a combination of visible and UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Withdraw samples at various time points and analyze by HPLC.

Sample Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTimeTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h60 °CData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
0.1 M NaOH2 hRoom Temp.Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
3% H₂O₂24 hRoom Temp.Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Heat (Solid)14 days60 °C/75% RHData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Light24 hPhotostability ChamberData to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning Phase cluster_stress Stress Conditions cluster_analysis Analytical Phase cluster_data Data Interpretation Plan Define Stability Study Protocol Prepare Prepare this compound Stock Solution Plan->Prepare Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prepare->Oxidation Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC HPLC/UPLC-UV Analysis Sampling->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Propose Degradation Pathway Quantify->Pathway Identify->Pathway Report Generate Stability Report Pathway->Report

Caption: Logical workflow for conducting and analyzing forced degradation studies of this compound.

Postulated Degradation Pathway under Hydrolytic Conditions

Hydrolysis_Pathway Parent This compound Intermediate Nucleophilic Attack by H₂O or OH⁻ Parent->Intermediate Acidic or Basic Conditions Product 3-Nitrocatechol (Postulated Product) Intermediate->Product Loss of HBr

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Validation & Comparative

Comparative Spectroscopic Analysis: Unraveling the Structure of 2-Bromo-3-nitrophenol through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral analysis of 2-Bromo-3-nitrophenol. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual aids to facilitate structural elucidation.

This report presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predicted NMR data from reputable sources, presented alongside experimentally obtained data for structurally analogous compounds: 2-bromophenol, 3-nitrophenol, and 4-bromo-2-nitrophenol. This comparative approach allows for a deeper understanding of the influence of substituent effects on chemical shifts and coupling patterns in substituted phenols.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for structural assignment. The following table compares the predicted ¹H NMR data for this compound with the experimental data of its analogs.

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)Phenolic Proton (-OH) (δ, ppm)
This compound (Predicted) H-4: ~7.8, H-5: ~7.2, H-6: ~7.6d, t, dJ₄,₅ ≈ 8, J₅,₆ ≈ 8Broad singlet
2-Bromophenol 6.8-7.5m-~5.5 (broad s)
3-Nitrophenol 7.1-8.0m-~9.8 (broad s)
4-Bromo-2-nitrophenol H-3: 8.13, H-5: 7.62, H-6: 7.14d, dd, dJ₅,₆ = 9.1, J₃,₅ = 2.5~10.9 (s)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, offering insights into the positions of substituents on the aromatic ring.

CompoundC-1 (C-OH) (δ, ppm)C-2 (C-Br) (δ, ppm)C-3 (C-NO₂) (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
This compound (Predicted) ~150~110~150~130~120~125
2-Bromophenol 152.1110.1132.4122.0128.9116.3
3-Nitrophenol 155.8121.2148.9114.8130.3109.9
4-Bromo-2-nitrophenol 155.1137.9126.5112.1134.6120.5

Experimental Protocols

A standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate spectral analysis.

Sample Preparation:

  • Weigh 5-10 mg of the analytical sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure of this compound with labeled atoms and a general workflow for NMR spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up NMR Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Signals calibrate->assign interpret Interpret Spectra assign->interpret elucidate Elucidate Structure interpret->elucidate

Mass Spectrometry Analysis of 2-Bromo-3-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry (MS) data for 2-Bromo-3-nitrophenol and its isomers. Due to the limited availability of public, detailed experimental fragmentation data for this compound, this document focuses on predicted fragmentation patterns based on the known behavior of related bromonitrophenol compounds. It also includes comprehensive experimental protocols for acquiring such data.

Data Presentation: Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).[1][2]

Compound Molecular Ion [M]+• (m/z) Key Fragment Ions (m/z) and Predicted Neutral Losses
This compound 217/219187/189 ([M-NO]+), 171/173 ([M-NO2]+), 138 ([M-Br]+), 108 ([M-Br-NO]+), 92 ([M-Br-NO2]+)
4-Bromo-2-nitrophenol 217/219187/189 ([M-NO]+), 171/173 ([M-NO2]+), 138 ([M-Br]+), 108 ([M-Br-NO]+), 92 ([M-Br-NO2]+)
2-Bromo-5-nitrophenol 217/219187/189 ([M-NO]+), 171/173 ([M-NO2]+), 138 ([M-Br]+), 108 ([M-Br-NO]+), 92 ([M-Br-NO2]+)

Note: The exact fragmentation pattern and relative intensities can vary significantly depending on the ionization technique and the energy used. The differentiation between isomers often relies on the subtle differences in the relative abundances of these shared fragment ions.

Experimental Protocols

Acquiring high-quality mass spectrometry data for this compound and its isomers can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like bromonitrophenols.

  • Sample Preparation:

    • Dissolve 1-5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

    • If necessary, derivatize the phenol group to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10-15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 50-300 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the sensitive and selective analysis of these compounds, particularly in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for phenols.

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) should be used. For qualitative analysis and structural elucidation, a full scan followed by product ion scans of the deprotonated molecule [M-H]- is recommended.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation for each specific isomer.

Mandatory Visualization

experimental_workflow Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Fragmentation Fragmentation (MS/MS) Ionization->Fragmentation Detection Detection Fragmentation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Identification Compound Identification SpectralAnalysis->Identification

Caption: A generalized workflow for the mass spectrometric analysis of bromonitrophenols.

fragmentation_pathway Predicted Fragmentation Pathways cluster_fragments Primary Fragments M Molecular Ion [M]+• m/z 217/219 M_NO [M-NO]+• m/z 187/189 M->M_NO -NO M_NO2 [M-NO2]+ m/z 171/173 M->M_NO2 -NO2 M_Br [M-Br]+ m/z 138 M->M_Br -Br

Caption: Predicted primary fragmentation pathways for this compound.

References

High-Performance Liquid Chromatography (HPLC) for purity assessment of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 2-Bromo-3-nitrophenol

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the validity of experimental results and the safety and efficacy of final pharmaceutical products. This compound is a key building block in organic synthesis, and its purity must be rigorously assessed. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most robust and widely used technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential impurities, such as starting materials, isomers, and by-products from the synthesis process.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this moderately polar compound.[3]

Experimental Protocol: RP-HPLC for this compound

This protocol describes a validated method for determining the purity of this compound and separating it from potential process-related impurities.

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetononitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 10 µL.

3. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: H2O+HCOOH, B: ACN+HCOOH) prep_sample Prepare Sample & Standard (100 µg/mL in Diluent) instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_sample->instrument_setup injection Inject Sample (10 µL) instrument_setup->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection at 220 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Experimental workflow for HPLC purity analysis.

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary or qualitative assessments.[1][5][6]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[7][8] For nitrophenols, derivatization is often required to increase volatility and prevent poor peak shape, which adds a step to the sample preparation process.[7][9]

  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique used for qualitative purposes, such as monitoring the progress of a reaction or as a preliminary check for impurities.[10][11][12] It is generally not used for precise quantification.[11][13]

  • UV-Vis Spectrophotometry: This technique is used to quantify a compound based on its light absorption. While it is the basis for detection in HPLC, as a standalone method, it lacks the specificity to distinguish the main compound from impurities that have similar absorption spectra. Nitrophenols exhibit strong UV absorbance, making this a sensitive detection method but a non-selective standalone technique.[6][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation that can also be used for purity assessment.[15] Quantitative NMR (qNMR) can determine purity without a reference standard for the impurities but is less sensitive than HPLC for detecting trace-level impurities.[13]

  • Mass Spectrometry (MS): Provides information about the molecular weight and structure of compounds.[6] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific and sensitive tool for identifying unknown impurities.[1][13]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput.

TechniquePrincipleSelectivity/SpecificitySensitivityQuantificationThroughputRelative Cost
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[15]High (separates isomers and related substances).High (ng to pg level).Excellent (Primary method for purity assays).Medium to HighMedium
GC-FID Partitioning between a gas mobile phase and a liquid/solid stationary phase.[1][8]High (requires derivatization for nitrophenols).[7]Very High (pg level).Excellent (Requires analyte volatility).HighMedium
TLC Partitioning between a liquid mobile phase and a solid stationary phase on a plate.[11][12]Low to Medium.Low (µg level).Qualitative/Semi-Quantitative.Very HighVery Low
UV-Vis Measurement of light absorption by the analyte.[6][14]Very Low (cannot distinguish between compounds with overlapping spectra).Medium.Good (but non-specific).Very HighLow

Logical Framework for Method Selection

The selection of an appropriate analytical method is a critical decision based on the analytical goals.

Method_Selection start Define Analytical Goal q1 Need to Quantify Impurities? start->q1 q3 Is High Throughput Screening Needed? q1->q3 No hplc Use HPLC-UV (High Resolution & Quantification) q1->hplc Yes q2 Are Impurities Unknown? lcms Use LC-MS (Impurity Identification) q2->lcms Yes end_node Method Selected q2->end_node No q3->hplc No tlc Use TLC (Qualitative Check) q3->tlc Yes hplc->q2 lcms->end_node tlc->end_node

Caption: Decision tree for selecting a purity analysis method.

References

A Comparative Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 2-Bromo-3-nitrophenol. Due to the limited availability of public reference spectra for this compound, this guide leverages experimental data from structurally similar compounds—3-nitrophenol, 2-bromophenol, and phenol—to predict its characteristic vibrational modes. This information is valuable for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nitrophenolic compounds.

Predicted FTIR Absorption Bands of this compound and Related Compounds

The FTIR spectrum of this compound is anticipated to exhibit a combination of vibrational modes characteristic of its constituent functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), a carbon-bromine bond (C-Br), and a substituted benzene ring. The following table summarizes the key experimental FTIR absorption bands for phenol, 2-bromophenol, and 3-nitrophenol, which serve as a basis for predicting the spectrum of this compound.

Functional Group VibrationPhenol (cm⁻¹)[1][2][3]2-Bromophenol (cm⁻¹)[4][5][6][7][8]3-Nitrophenol (cm⁻¹)[9][10][11][12][13]Predicted this compound (cm⁻¹)
O-H Stretch (Hydrogen Bonded)3550-3230 (broad)~3500 (broad)~3500 (broad)~3500-3200 (broad)
Aromatic C-H Stretch3100-30003100-30003100-30003100-3000
Asymmetric NO₂ StretchN/AN/A~1530~1530
Symmetric NO₂ StretchN/AN/A~1350~1350
Aromatic C=C Ring Stretch1600-14401600-14501600-14501600-1450
C-O Stretch1410-1310, 1230-1140~1220~1220~1220
C-N StretchN/AN/A~870~870
Out-of-plane C-H Bending850-750850-750850-750850-750
C-Br StretchN/A~650N/A~650

Experimental Protocols

A standard protocol for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.[14][15]

Objective: To obtain a high-quality FTIR transmission spectrum of a solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Add both the sample and KBr to the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the infrared radiation to minimize scattering.

  • Pellet Formation:

    • Transfer the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

An alternative method for solid samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[14][17] In this technique, the solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR beam is directed through the crystal.

Comparative Analysis Workflow

The logical workflow for a comparative FTIR analysis of this compound is illustrated below. This process involves acquiring the spectrum of the target compound and comparing it against a library of known compounds and the spectra of its structural analogs.

FTIR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis and Comparison Sample This compound Sample KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet ATR Use ATR Accessory Sample->ATR FTIR FTIR Spectrometer KBr_Pellet->FTIR ATR->FTIR Acquire_Spectrum Acquire IR Spectrum FTIR->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Phenol Phenol Spectrum Compare_Spectra->Phenol Bromophenol 2-Bromophenol Spectrum Compare_Spectra->Bromophenol Nitrophenol 3-Nitrophenol Spectrum Compare_Spectra->Nitrophenol Structure_Elucidation Elucidate Structure of This compound Compare_Spectra->Structure_Elucidation

FTIR Comparative Analysis Workflow

This guide provides a foundational understanding of the expected FTIR spectral characteristics of this compound based on the analysis of its structural components. Experimental verification is essential to confirm these predictions and fully characterize this compound.

References

A Comparative Analysis of the Reactivity of 2-Bromo-3-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted phenols is critical for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of 2-Bromo-3-nitrophenol against other bromonitrophenol isomers. The comparison is grounded in the fundamental principles of organic chemistry, supported by physicochemical data, and includes a detailed experimental protocol for a comparative kinetic study.

Understanding Reactivity in Bromonitrophenols

The reactivity of bromonitrophenol isomers is primarily governed by the electronic and steric effects of the bromo and nitro substituents on the phenol ring. These effects influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack.

Electronic Effects:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly increases the acidity of the phenol (lowers the pKa value) by stabilizing the resulting phenoxide ion through resonance and induction. This effect is most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group. The nitro group also strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it, while deactivating the ring for electrophilic aromatic substitution.

  • Bromo Group (-Br): The bromo group exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but can be electron-donating through resonance (+M). Overall, it is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, its inductive electron-withdrawing nature can contribute to the activation of the ring.

Steric Effects: The placement of the bromo and nitro groups can introduce steric hindrance, which may influence the rate of reaction by impeding the approach of a reagent to the reaction center. For instance, a substituent at the ortho position to the hydroxyl group can hinder reactions involving the phenolic oxygen.

Predicted Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted phenols. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. Based on the electronic effects of the nitro and bromo groups, a predicted order of reactivity for various bromonitrophenol isomers in a typical SNAr reaction (e.g., substitution of the bromo group by a nucleophile) can be deduced.

A higher reactivity is anticipated when the nitro group is positioned to effectively stabilize the intermediate carbanion formed during the nucleophilic attack, i.e., at the ortho or para position to the leaving group (bromine).

Table 1: Predicted Reactivity Order and Physicochemical Properties of Bromonitrophenol Isomers

CompoundPredicted Relative Reactivity in SNArPredicted pKaRationale for Reactivity
4-Bromo-2-nitrophenolHigh6.28 (Predicted)[1]The nitro group is ortho to the bromine, providing strong resonance stabilization of the Meisenheimer intermediate.
2-Bromo-4-nitrophenolHighNot availableThe nitro group is para to the bromine, offering significant resonance stabilization of the intermediate.
2-Bromo-6-nitrophenolModerateNot availableThe nitro group is ortho to the bromine, but potential steric hindrance from the adjacent hydroxyl group might slightly reduce reactivity compared to the 4-bromo-2-nitrophenol isomer.
This compoundLow7.39 (Predicted)[2]The nitro group is meta to the bromine, offering only inductive stabilization to the intermediate, which is less effective than resonance stabilization.
2-Bromo-5-nitrophenolLowNot availableThe nitro group is meta to the bromine, leading to weaker stabilization of the Meisenheimer intermediate.
3-Bromo-5-nitrophenolVery LowNot availableThe nitro group is meta to the bromine, and there is no direct ortho or para relationship to activate the leaving group.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution

To empirically determine the relative reactivity of this compound and its isomers, a comparative kinetic study can be performed by monitoring the rate of a nucleophilic aromatic substitution reaction using UV-Visible spectrophotometry. The following protocol outlines a general procedure.

Objective: To compare the pseudo-first-order rate constants for the reaction of different bromonitrophenol isomers with a nucleophile (e.g., sodium methoxide).

Materials:

  • This compound and its isomers (e.g., 4-Bromo-2-nitrophenol, 2-Bromo-4-nitrophenol)

  • Sodium methoxide solution in methanol (prepared fresh)

  • Anhydrous methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each bromonitrophenol isomer in anhydrous methanol at a concentration of 1 x 10⁻³ M.

    • Prepare a stock solution of sodium methoxide in anhydrous methanol at a concentration of 0.1 M.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows maximum absorbance, and the starting material shows minimal absorbance. This will need to be determined by running initial spectra of the reactants and expected product.

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the bromonitrophenol isomer stock solution and dilute with anhydrous methanol to a final volume of 3 mL, resulting in a concentration of approximately 1 x 10⁻⁴ M.

    • Initiate the reaction by adding a small, known volume of the sodium methoxide stock solution to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be -k_obs.

    • Compare the k_obs values obtained for each bromonitrophenol isomer to establish their relative reactivity.

Visualizing Reactivity Factors

The interplay of electronic and steric effects determining the reactivity of bromonitrophenol isomers can be visualized as a logical relationship diagram.

G Factors Influencing Reactivity of Bromonitrophenol Isomers cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reactivity Reactivity Outcome Nitro Group (-NO2) Nitro Group (-NO2) Resonance Stabilization Resonance Stabilization Nitro Group (-NO2)->Resonance Stabilization -M effect Inductive Effect Inductive Effect Nitro Group (-NO2)->Inductive Effect -I effect Bromo Group (-Br) Bromo Group (-Br) Bromo Group (-Br)->Inductive Effect -I effect SNAr Reactivity SNAr Reactivity Resonance Stabilization->SNAr Reactivity Increases (ortho/para) Acidity (pKa) Acidity (pKa) Resonance Stabilization->Acidity (pKa) Increases (ortho/para) Inductive Effect->SNAr Reactivity Increases Inductive Effect->Acidity (pKa) Increases Steric Hindrance Steric Hindrance Steric Hindrance->SNAr Reactivity Decreases

Caption: Factors influencing the reactivity and acidity of bromonitrophenol isomers.

References

Synthetic Alternatives to 2-Bromo-3-nitrophenol: A Comparative Guide for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is critical for reaction efficiency, yield, and cost-effectiveness. 2-Bromo-3-nitrophenol is a valuable building block, but its reactivity and the availability of alternatives merit a detailed comparison. This guide provides an objective analysis of synthetic alternatives to this compound, focusing on their performance in common organic reactions, supported by available experimental data.

Key Synthetic Alternatives

The primary synthetic alternatives to this compound are its halogenated counterparts, 2-Chloro-3-nitrophenol and 2-Iodo-3-nitrophenol. The choice between these reagents is largely dictated by the well-established reactivity trend in cross-coupling reactions: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step in many catalytic cycles.[1][2]

  • 2-Iodo-3-nitrophenol: As the most reactive of the three, it often allows for milder reaction conditions, shorter reaction times, and can be advantageous for less reactive coupling partners.

  • 2-Chloro-3-nitrophenol: Being the most cost-effective but least reactive, it typically requires more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, to achieve comparable yields to its bromo and iodo analogs.[3]

Performance in Key Organic Reactions

The utility of this compound and its alternatives is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of 2-halo-3-nitrophenols in this reaction is expected to follow the general trend of I > Br > Cl. While direct comparative studies for these specific isomers are not abundant, data from analogous compounds demonstrate this principle. For instance, in the coupling of halopyrimidines, the iodo-substituted compounds consistently show higher reactivity.[1]

ReagentCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-3-nitrophenol Arylboronic acidPd(PPh₃)₄ (low loading)K₂CO₃Toluene/H₂O80-901-4High (estimated >90)
This compound Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-1004-12Good to High (70-95)
2-Chloro-3-nitrophenol Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-12012-24Moderate to Good (50-80)

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions with analogous substrates. Specific yields are highly dependent on the substrates and precise reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. The use of more reactive iodides can sometimes be complicated by the formation of unreactive palladium-iodide dimers, though this can often be mitigated by the choice of ligand.[4]

ReagentAmineCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-3-nitrophenol Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane80-1002-8High (estimated >85)
This compound Primary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene90-1108-18Good to High (65-90)
2-Chloro-3-nitrophenol Primary/Secondary AminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene110-13018-36Moderate (40-75)

Note: This table provides estimated performance based on established principles of Buchwald-Hartwig amination. The choice of ligand is crucial, especially for less reactive chlorides.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable synthetic method. The reactivity trend of the aryl halides is also observed in these reactions.[5]

ReagentNucleophileCatalyst (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-3-nitrophenol Alcohol/AmineCuI / PhenanthrolineK₂CO₃DMF100-1206-12Good to High (70-90)
This compound Alcohol/AmineCuI / L-prolineK₂CO₃DMSO120-14012-24Moderate to Good (60-85)
2-Chloro-3-nitrophenol Alcohol/AmineCuI / DMEDACs₂CO₃NMP140-16024-48Lower to Moderate (30-60)

Note: The data presented are representative estimates for Ullmann condensations. The specific ligand and solvent system can significantly impact the reaction outcome.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 2-halo-3-nitrophenol (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent (e.g., toluene/water 4:1). The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.). The 2-halo-3-nitrophenol (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by a dry, degassed solvent (e.g., dioxane). The vessel is sealed and heated to the required temperature with stirring. After completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for a cross-coupling reaction involving a 2-halo-3-nitrophenol.

G General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh 2-Halo-3-nitrophenol, Coupling Partner, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Catalyst and Ligand C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Characterize Product J->K

A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice of a synthetic equivalent for this compound is a trade-off between reactivity, cost, and the specific requirements of the desired transformation.

  • 2-Iodo-3-nitrophenol is the preferred alternative when higher reactivity is paramount, allowing for milder conditions and potentially higher yields, which can be critical in the synthesis of complex, sensitive molecules.

  • This compound offers a good balance of reactivity and cost, making it a versatile and widely used reagent.

  • 2-Chloro-3-nitrophenol represents the most economical option, but its lower reactivity necessitates the use of more advanced and often more expensive catalyst systems and more forcing reaction conditions.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and economic considerations.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-3-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical techniques for the structural characterization and purification of 2-Bromo-3-nitrophenol and its derivatives. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomeric differentiation and molecular structure validation. The guide includes comparative data, detailed experimental protocols, and workflow diagrams to support experimental design and data interpretation.

Overview of Analytical Techniques

The comprehensive characterization of substituted nitrophenols, such as this compound, relies on a combination of spectroscopic and chromatographic methods. While each technique provides specific structural information, a synergistic approach is essential for unambiguous structure elucidation.

  • Spectroscopic Methods are used to probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation. This includes Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, Infrared (IR) Spectroscopy for identifying functional groups, and UV-Visible (UV-Vis) Spectroscopy for analyzing the electronic conjugated system.

  • Chromatographic Methods , such as Column Chromatography and High-Performance Liquid Chromatography (HPLC), are primarily used for the separation and purification of the target compound from reaction mixtures and isomers.[1]

  • X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

The general workflow for synthesizing and characterizing a derivative like this compound involves synthesis, followed by purification and subsequent structural analysis using a suite of these techniques.[3][4]

Characterization_Workflow Start Synthesis of This compound Derivative Purification Purification Start->Purification CC Column Chromatography Purification->CC Characterization Structural Characterization CC->Characterization NMR NMR Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR UV UV-Vis Characterization->UV Xray X-ray Crystallography (If single crystal) Characterization->Xray Final Validated Structure NMR->Final MS->Final IR->Final UV->Final Xray->Final Spectroscopic_Comparison Compound This compound Derivative NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV XRAY X-ray Crystallography Compound->XRAY NMR_Info C-H Framework Connectivity (¹H, ¹³C shifts, coupling) NMR->NMR_Info Provides MS_Info Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Br) Fragmentation MS->MS_Info Provides IR_Info Functional Groups (O-H, N-O, C=C) Vibrational Modes IR->IR_Info Provides UV_Info Electronic Transitions Conjugated π-system (λmax) UV->UV_Info Provides XRAY_Info 3D Atomic Arrangement Bond Lengths & Angles Absolute Structure XRAY->XRAY_Info Provides

References

A Comparative Guide to Gas Chromatography (GC) for Purity Analysis of 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 2-Bromo-3-nitrophenol is critical for the integrity of research and the safety of potential therapeutics. This guide offers an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and representative performance data.

Comparison of Analytical Methodologies

Gas Chromatography and High-Performance Liquid Chromatography are both powerful techniques for assessing the purity of chemical compounds. However, their applicability to this compound differs significantly, primarily due to the compound's physicochemical properties. The polar phenolic hydroxyl group and the nitro group in this compound make it non-volatile, which presents a challenge for direct GC analysis. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. In contrast, HPLC is well-suited for the analysis of such polar, non-volatile compounds without the need for derivatization.

ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Principle Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is necessary for this compound.Suitable for non-volatile and thermally labile compounds.
Sample Preparation Involves a multi-step process including dissolution and chemical derivatization (e.g., silylation).Generally simpler, involving dissolution of the sample in a suitable solvent.
Instrumentation Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
Purity Determination High-resolution separation of the derivatized analyte from volatile impurities.Excellent for separating the parent compound from non-volatile impurities and related substances.
Reported Purity Not specifically reported for this compound, but high accuracy is achievable for similar derivatized nitrophenols.A purity of 97% has been reported for this compound.[1]
Potential Impurities Can effectively separate volatile impurities and by-products of the derivatization reaction.Capable of separating starting materials (e.g., 2-amino-3-nitrophenol), isomers, and other related substances from the synthesis process.[1][2]

Experimental Protocols

Gas Chromatography (GC) with Silylation Derivatization

Direct analysis of nitrophenols by GC can be challenging due to their polarity, which may lead to poor peak shape and low sensitivity.[3] Derivatization, such as silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether, improving chromatographic performance.[3]

1. Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample and dissolve it in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in a molar excess.

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-FID/MS Conditions (Representative):

  • Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Detector:

    • Flame Ionization Detector (FID) at 300°C.

    • or Mass Spectrometer (MS) with electron ionization (EI) at 70 eV.

3. Quantification:

  • A calibration curve is generated by analyzing a series of derivatized standards of known concentrations.

  • The purity of the sample is determined by comparing the peak area of the derivatized this compound to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a direct and robust method for the purity analysis of this compound. A reversed-phase method is typically employed.

1. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric or trifluoroacetic acid to ensure consistent ionization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 220 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

3. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of a series of standards.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the initial sample weight.

Mandatory Visualization

GC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Weigh this compound Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Silylating Agent (e.g., BSTFA + TMCS) dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject separate Separation on Capillary Column inject->separate detect Detection by FID or MS separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate

Caption: Workflow for the purity analysis of this compound using Gas Chromatography with derivatization.

HPLC_Purity_Analysis_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis sample_hplc Weigh this compound Sample dissolve_hplc Dissolve in Mobile Phase sample_hplc->dissolve_hplc filter_hplc Filter through 0.45 µm Filter dissolve_hplc->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc Detection by UV-Vis Detector separate_hplc->detect_hplc integrate_hplc Integrate Peak Area detect_hplc->integrate_hplc calibrate_hplc Compare to Calibration Curve integrate_hplc->calibrate_hplc calculate_hplc Calculate Purity calibrate_hplc->calculate_hplc

Caption: Workflow for the purity analysis of this compound using High-Performance Liquid Chromatography.

References

The Strategic Advantage of 2-Bromo-3-nitrophenol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of available reagents, 2-Bromo-3-nitrophenol stands out as a versatile and highly valuable scaffold. This guide provides an objective comparison of this compound's performance against other common building blocks, supported by experimental data, to inform the strategic design of novel therapeutic agents.

This compound offers a unique combination of functional groups: a hydroxyl group amenable to etherification, a bromine atom ready for cross-coupling reactions, and a nitro group that can be readily reduced to an amine for further derivatization. This trifecta of reactivity allows for the rapid and efficient construction of complex molecular architectures, a significant advantage in the iterative process of drug discovery.

Performance in Key Synthetic Transformations

The true measure of a building block's efficacy lies in its performance in crucial synthetic reactions. Here, we compare this compound with other relevant precursors in the context of Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, a compilation of data from various sources provides valuable insights into the relative reactivity of different brominated phenols. The position of the hydroxyl and nitro groups significantly influences the electronic properties of the aromatic ring and, consequently, the efficiency of the cross-coupling reaction.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromophenolFuran-2-boronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O80295[1]
4-BromophenolPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O80298[1]
2-Bromo-5-nitrothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-100-High[2]
2-Bromo-3-methoxypyridineArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to Excellent[3]

Note: The data presented is a compilation from various studies and is intended for illustrative comparison. Direct comparison requires identical reaction conditions.

The electron-withdrawing nature of the nitro group in this compound can activate the carbon-bromine bond towards oxidative addition in the palladium catalytic cycle, potentially leading to higher yields and faster reaction times compared to less activated bromophenols.

Application in the Synthesis of Bioactive Molecules: PARP Inhibitors

A significant application of bromo-nitro aromatic compounds is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown great promise in cancer therapy.[4] The synthesis of these complex molecules often involves the strategic functionalization of a core scaffold, where building blocks like this compound play a crucial role.

The general workflow for synthesizing a PARP inhibitor using a brominated phenol intermediate often involves an initial ether synthesis or a Suzuki coupling, followed by the reduction of the nitro group to an amine, which is then further elaborated.

start This compound ether Ether Synthesis (e.g., Williamson) start->ether suzuki Suzuki Coupling start->suzuki intermediate1 Coupled Intermediate ether->intermediate1 suzuki->intermediate1 reduction Nitro Reduction (e.g., H₂, Pd/C) intermediate1->reduction amino_intermediate Amino Intermediate reduction->amino_intermediate functionalization Further Functionalization (Amide Coupling, etc.) amino_intermediate->functionalization api PARP Inhibitor (API) functionalization->api

General workflow for PARP inhibitor synthesis.

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] When an SSB occurs, PARP-1 binds to the damaged site and becomes activated. It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. Since the HR pathway is compromised, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition in BRCA-deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PARylation PAR Polymer Synthesis (PARylation) PARP1_activation->PARylation SSB_accumulation SSB Accumulation PARP1_activation->SSB_accumulation Leads to Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment SSB_repair SSB Repair Repair_recruitment->SSB_repair PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1_activation Inhibits DSB_formation Double-Strand Break (DSB) Formation SSB_accumulation->DSB_formation Cell_death Cell Death (Synthetic Lethality) DSB_formation->Cell_death BRCA_deficient BRCA1/2 Deficient (Impaired HR Repair) BRCA_deficient->Cell_death Prevents Repair

Simplified PARP-1 signaling pathway and the mechanism of synthetic lethality.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

Materials:

  • Aryl halide (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]

General Procedure for the Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2-amino-3-nitrophenol.

Materials:

  • 2-amino-3-nitrophenol

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (I)

  • Water

  • 1,4-Dioxane

  • Ether

Procedure:

  • Dissolve 2-amino-3-nitrophenol in a mixture of water and 1,4-dioxane and heat to reflux.

  • Add hydrobromic acid dropwise and continue refluxing.

  • Cool the reaction mixture to 0 °C in an ice bath and add a solution of sodium nitrite.

  • In a separate vessel, prepare a mixture of cuprous bromide in water and hydrobromic acid, and cool to 0 °C.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture.

  • Stir the reaction mixture at 0 °C, then warm to 60 °C, and finally stir overnight at room temperature.

  • Extract the product with ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.[6]

Conclusion

This compound is a highly effective and versatile building block in drug discovery. Its unique combination of reactive functional groups allows for the efficient synthesis of complex molecules, particularly in the development of targeted therapies such as PARP inhibitors. While the selection of a building block is always context-dependent, the evidence suggests that this compound offers significant advantages in terms of reactivity and synthetic flexibility, making it a valuable tool in the arsenal of medicinal chemists.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-3-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-3-nitrophenol, a compound utilized in various synthetic applications, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. This compound is harmful if swallowed, inhaled, or in contact with skin; it can cause serious eye and skin irritation and may lead to respiratory irritation.[1][2] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2][3]To avoid direct skin contact which can lead to irritation.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when engineering controls are insufficient or during spill cleanup.To prevent respiratory tract irritation.[1][3]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed professional service.[2][4] Detailed, validated experimental protocols for lab-scale degradation or neutralization are not widely published.[4] Any attempt at chemical treatment should only be undertaken by trained professionals with a comprehensive understanding of the potential reactions and byproducts, and in strict accordance with all applicable regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully collect any solid this compound waste, such as unused reagents or contaminated materials (e.g., weighing paper, gloves). To minimize the generation of airborne particles, avoid creating dust.[2] If necessary, the material can be lightly moistened with a suitable solvent like water.[2] Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.[2][5]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container.[2]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name ("this compound") and associated hazard symbols.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Keep containers tightly closed to prevent leakage or evaporation.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Discharge into sewer systems is strictly prohibited.[4]

4. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, contain the spill.

  • For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[3][6]

  • For liquid spills, absorb with an inert, dry material and place it in an appropriate waste disposal container.[5]

  • Decontaminate the affected area thoroughly.

Disposal Workflow

The proper disposal of this compound follows a systematic progression to ensure safety and regulatory compliance at every stage.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate Solid & Liquid Waste A->B C Place in Labeled, Compatible Containers B->C D Store in Cool, Dry, Ventilated Area C->D E Keep Away from Incompatible Materials D->E F Contact EHS or Licensed Disposal Company E->F G Arrange for Professional Disposal F->G

References

Personal protective equipment for handling 2-Bromo-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-3-nitrophenol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including other brominated and nitrated phenols.

Primary Hazards: this compound is classified as an irritant.[1] Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]

Quantitative Data Summary

The following table summarizes key safety and identification information.

ParameterInformationSource
Chemical Name This compound
CAS Number 101935-40-4[1]
Molecular Formula C6H4BrNO3[1]
Molecular Weight 218.00 g/mol [1]
Primary Hazards Irritant[1]
GHS Hazard Statements (based on similar compounds) Harmful if swallowed (H302) Harmful in contact with skin (H312) Causes skin irritation (H315) Causes serious eye irritation (H319) Harmful if inhaled (H332) May cause respiratory irritation (H335)[2]

Operational and Disposal Plan

Adherence to these procedures is vital for ensuring a safe laboratory environment when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[5] For tasks with a higher risk of splashing, a chemically impervious apron is advised.[6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator (e.g., N95 or P1) if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[3][5][7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[5]
Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[5] Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Dispensing: Avoid the creation of dust or aerosols when handling the solid material.[7] Use appropriate tools for transferring the chemical.

  • During Use: Keep containers tightly closed when not in use.[5] Avoid all personal contact, including inhalation of any dust or vapors.[5]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[5] Decontaminate all surfaces and equipment used.

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.[8]

  • Carefully sweep up the spilled solid and place it into a suitable, closed, and labeled container for disposal.[7][8]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[5]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not discharge to sewer systems or the environment.[9][10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe hood Work in Fume Hood ppe->hood handling Handling hood->handling dispense Dispense Carefully (Avoid Dust) handling->dispense use Perform Experiment dispense->use post_handling Post-Handling use->post_handling decon Decontaminate Workspace & Equipment post_handling->decon wash Wash Hands Thoroughly decon->wash disposal Waste Disposal wash->disposal collect Collect Contaminated Waste disposal->collect dispose Dispose via Licensed Service collect->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.